Antiproliferative agent-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28N2OS |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H28N2OS/c1-29-23-9-7-21(8-10-23)24-17-30-25(28(24)22-5-3-2-4-6-22)27-26-14-18-11-19(15-26)13-20(12-18)16-26/h2-10,17-20H,11-16H2,1H3 |
InChI Key |
OEIFHLFONHNYLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 17-AAG in Oncology: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the HSP90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG), in cancer cells. It details the molecular interactions, downstream signaling consequences, and methodologies for evaluating its therapeutic potential.
Introduction: Targeting the Master Chaperone
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins.[1][2] In malignant cells, HSP90 is often overexpressed and essential for maintaining the function of numerous oncoproteins that drive tumor initiation, progression, and survival.[1][3] This dependency makes HSP90 an attractive therapeutic target in oncology.[1][4] 17-AAG, a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90 that has been extensively studied in preclinical and clinical settings.[1][4]
Mechanism of Action: Inhibition of the HSP90 Chaperone Cycle
The primary mechanism of action of 17-AAG is its direct and competitive binding to the N-terminal ATP-binding pocket of HSP90.[5] This interaction inhibits the intrinsic ATPase activity of HSP90, which is crucial for its chaperone function.[6] The inhibition of ATP hydrolysis locks HSP90 in a conformation that is unable to properly fold and stabilize its client proteins. This leads to the ubiquitination and subsequent degradation of these client proteins by the proteasome.[7][6] Notably, 17-AAG has been shown to have a significantly higher binding affinity for HSP90 from tumor cells compared to normal cells.[8]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
The Core Mechanism of HSP90 Client Protein Degradation by 17-AAG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the degradation of Heat Shock Protein 90 (HSP90) client proteins induced by the ansamycin antibiotic, 17-allylamino-17-demethoxygeldanamycin (17-AAG). We will delve into the core signaling pathways, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its study.
Introduction: HSP90 as a Therapeutic Target
Heat Shock Protein 90 (HSP90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular homeostasis.[1][2] It facilitates the proper folding, stabilization, and activation of a vast array of "client" proteins, many of which are integral to signal transduction, cell cycle control, and transcriptional regulation.[3][4][5][6] In cancerous cells, HSP90 is often overexpressed and is essential for maintaining the stability and function of numerous oncoproteins that drive malignant progression and survival.[2][3] This reliance makes HSP90 an attractive therapeutic target for cancer treatment.[1]
17-AAG (also known as Tanespimycin) is a derivative of geldanamycin that specifically inhibits HSP90.[7][8] By disrupting the chaperone's function, 17-AAG leads to the degradation of its client proteins, thereby affecting multiple oncogenic pathways simultaneously.[1] This pleiotropic effect makes it a potent anti-cancer agent, which has been evaluated in numerous preclinical and clinical studies.[1][2]
Mechanism of Action: How 17-AAG Induces Client Protein Degradation
The antitumor activity of 17-AAG stems from its high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[7][9][10] This action competitively inhibits the intrinsic ATPase activity of HSP90, which is a critical step in the chaperone's functional cycle.[7][8]
The process unfolds as follows:
-
Inhibition of ATP Binding : 17-AAG binds to the N-terminal domain of HSP90, occupying the same site as ATP. This binding is significantly more affine in HSP90 from tumor cells compared to normal cells.[11]
-
Conformational Change : The inhibition of ATP binding locks HSP90 in a conformation that is unable to process and stabilize its client proteins.[9][12]
-
Client Protein Destabilization : Without proper chaperoning from HSP90, the client proteins become misfolded and destabilized.
-
Ubiquitination : The destabilized client proteins are recognized by the cellular quality control machinery. The co-chaperone "Carboxyl terminus of Hsp70 interacting protein" (CHIP), an E3 ubiquitin ligase, plays a key role in polyubiquitinating the misfolded clients.[10][13]
-
Proteasomal Degradation : The polyubiquitinated client proteins are then targeted for degradation by the 26S proteasome.[7][8][9][12][14]
This sequence of events leads to the depletion of multiple key signaling proteins within the cancer cell, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[3][10]
References
- 1. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to 17-AAG Induced Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying apoptosis induced by 17-allylamino-17-demethoxygeldanamycin (17-AAG), a potent inhibitor of Heat Shock Protein 90 (Hsp90). We will dissect the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the investigation of this compound.
Core Mechanism of Action: Hsp90 Inhibition
17-AAG is a derivative of geldanamycin that binds to the N-terminal ATP-binding pocket of Hsp90, a highly abundant and essential molecular chaperone.[1][2] This competitive inhibition of ATPase activity disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of a wide array of "client" proteins.[1][3] Many of these client proteins are oncoproteins or key signaling molecules that are critical for cancer cell survival, proliferation, and resistance to apoptosis, including Akt, Raf-1, HER2, and mutant p53.[4][5] By destabilizing these proteins, 17-AAG simultaneously dismantles multiple oncogenic signaling networks, culminating in cell cycle arrest and apoptosis.[3][6][7]
Signaling Pathways in 17-AAG Induced Apoptosis
The induction of apoptosis by 17-AAG is a multi-faceted process, primarily engaging the intrinsic (mitochondrial) pathway, which is further modulated by other critical signaling cascades like the p53 and PI3K/Akt pathways.
The Intrinsic (Mitochondrial) Pathway
The primary mechanism of 17-AAG-induced apoptosis is through the intrinsic pathway. This is initiated by the degradation of pro-survival Hsp90 client proteins, which disrupts the delicate balance of the B-cell lymphoma-2 (Bcl-2) family of proteins.[4]
-
Disruption of Pro-Survival Signaling: 17-AAG treatment leads to the degradation of key survival kinases such as Akt and Raf-1.[4][7] The loss of Akt, a potent inhibitor of apoptosis, is a critical upstream event.[6][8]
-
Activation of Bcl-2 Family Proteins: The attenuation of survival signals leads to an imbalance between pro-apoptotic and anti-apoptotic Bcl-2 family members. 17-AAG treatment triggers a conformational change in the pro-apoptotic protein Bax, a crucial step for its activation.[4] Studies using isogenic HCT116 colon cancer cells have demonstrated that Bax is required for 17-AAG to induce apoptosis.[1][3] In Bax-deficient cells, the drug's effect shifts from apoptosis to a less efficient necrotic cell death.[3][9] Furthermore, 17-AAG can downregulate anti-apoptotic proteins like survivin.[10]
-
Mitochondrial Events: Activated Bax translocates to the mitochondria and, along with Bak, triggers mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and Second Mitochondria-derived Activator of Caspases (Smac)/DIABLO into the cytosol.[4][10]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which recruits and activates the initiator caspase-9.[4][10] Activated caspase-9 then cleaves and activates the executioner caspase-3.[10] Smac/DIABLO promotes this cascade by inhibiting Inhibitor of Apoptosis Proteins (IAPs). The cleavage of substrates like Poly (ADP-ribose) polymerase (PARP) by caspase-3 finalizes the apoptotic process.[2][11]
The p53-Dependent Pathway
In cancer cells with wild-type p53, 17-AAG can induce apoptosis through a p53-dependent mechanism.[12][13] Hsp90 inhibition destabilizes MDMX (also known as MDM4), a key negative regulator of p53.[13][14] The degradation of MDMX leads to the stabilization and activation of p53.[13] Activated p53 then functions as a transcription factor, upregulating pro-apoptotic target genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis).[12] PUMA, a BH3-only protein, is a potent activator of the intrinsic pathway by inhibiting anti-apoptotic Bcl-2 proteins and directly activating Bax.[3][12] Studies have shown that the combination of 17-AAG with Nutlin, an MDM2 inhibitor, synergistically induces p53-mediated apoptosis.[14][15]
The Endoplasmic Reticulum (ER) Stress Pathway
Several studies suggest that 17-AAG can also induce apoptosis by triggering Endoplasmic Reticulum (ER) stress.[16][17] The accumulation of misfolded client proteins resulting from Hsp90 inhibition can overload the ER's protein-folding capacity, initiating the Unfolded Protein Response (UPR). In breast cancer cells, 17-AAG treatment has been shown to upregulate key ER stress markers like PERK and its downstream target, phosphorylated eIF2α.[16][17] Chronic or overwhelming ER stress activates apoptotic signaling, contributing to the overall cytotoxic effect of the drug.
Quantitative Analysis of 17-AAG Efficacy
The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of 17-AAG on cancer cells.
Table 1: In Vitro Efficacy of 17-AAG on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Time (h) | Result | Reference |
| H446 | Small Cell Lung Cancer | IC50 | 27.54 mg/L | 24 | - | [10] |
| H446 | Small Cell Lung Cancer | IC50 | 12.61 mg/L | 48 | - | [10] |
| H446 | Small Cell Lung Cancer | Apoptosis Rate | 3.125 mg/L | 48 | Increased vs. control | [10] |
| H446 | Small Cell Lung Cancer | Apoptosis Rate | 6.25 mg/L | 48 | Increased vs. control | [10] |
| H446 | Small Cell Lung Cancer | Apoptosis Rate | 12.5 mg/L | 48 | Increased vs. control | [10] |
| MCF-7 | Breast Cancer | Apoptosis Rate | 10 µM | 24 | 24.41% | [16] |
| MCF-7 | Breast Cancer | Apoptosis Rate | 15 µM | 24 | 27.31% | [16] |
| MCF-7 | Breast Cancer | Apoptosis Rate | 20 µM | 24 | 40.90% | [16] |
| MDA-MB-231 | Breast Cancer | Apoptosis Rate | 15 µM | 24 | 32.09% | [16] |
| MDA-MB-231 | Breast Cancer | Apoptosis Rate | 20 µM | 24 | 39.46% | [16] |
| G-415 | Gallbladder Cancer | Apoptosis Rate | 12 µM | 72 | 18.7% | [6] |
| G-415 | Gallbladder Cancer | Apoptosis Rate | 20 µM | 72 | 20.7% | [6] |
| IMR-32 | Neuroblastoma | Apoptosis | 1 µM | 72 | Significant increase | [2][11] |
| SK-N-SH | Neuroblastoma | Apoptosis | 1 µM | 72 | Significant increase | [2][11] |
| Various | Prostate Cancer | IC50 | - | - | 25-45 nM | [18] |
Table 2: In Vivo Efficacy of 17-AAG in Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosage | Outcome | Reference |
| G-415 | Gallbladder Cancer | NOD-SCID Mice | - | 69.6% reduction in tumor size vs. control | [6][8] |
| HCT116 BAX +/- | Colon Cancer | Athymic Mice | 80 mg/kg (5 daily i.p. doses) | Significant reduction in mean tumor volume | [1][3] |
| HCT116 BAX -/- | Colon Cancer | Athymic Mice | 80 mg/kg (5 daily i.p. doses) | Significant reduction in mean tumor volume | [1][3] |
| CWR22 | Prostate Cancer | Nude Mice | ~50 mg/kg | 67% inhibition of tumor growth | [18] |
Key Experimental Protocols
Investigating 17-AAG-induced apoptosis involves a standard set of molecular and cellular biology techniques.
Experimental Workflow
The general workflow for assessing 17-AAG's apoptotic effects involves treating cultured cancer cells followed by harvesting for various downstream analyses, principally flow cytometry and western blotting.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][10]
-
Cell Seeding and Treatment: Plate cells (e.g., H446, G-415) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of 17-AAG and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Pool all cells from each well.
-
Washing: Centrifuge the cell suspension (e.g., at 2,000 x g for 5 minutes at 4°C), discard the supernatant, and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and 5-10 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression and cleavage of key apoptosis-related proteins.[10][16]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method, such as the Bradford or BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli loading buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, total caspase-3, cleaved PARP, Bax, Bcl-2, Akt, p-Akt, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Conclusion
17-AAG induces apoptosis in cancer cells primarily by inhibiting the chaperone function of Hsp90, leading to the degradation of numerous oncoproteins. This action triggers a cascade of events dominated by the intrinsic mitochondrial pathway, characterized by the activation of Bax, release of cytochrome c, and activation of caspases-9 and -3.[4][10] This central pathway is significantly influenced by the status of p53 and the abrogation of PI3K/Akt survival signaling.[12][16] The comprehensive understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development of Hsp90 inhibitors as a strategic class of anticancer agents. The ability of 17-AAG to target multiple pathways simultaneously underscores its potential to overcome the resistance mechanisms that often plague therapies targeting single oncogenes.[19]
References
- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Regulation of 17-AAG-induced apoptosis: role of Bcl-2, Bcl-XL, and Bax downstream of 17-AAG-mediated down-regulation of Akt, Raf-1, and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The heat shock protein 90 inhibitor 17-AAG induces cell cycle arrest and apoptosis in mantle cell lymphoma cell lines by depleting cyclin D1, Akt, Bid and activating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp90 inhibitors promote p53-dependent apoptosis through PUMA and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hsp90 inhibitor 17-(allylamino)-17-demethoxygeldanamycin increases cisplatin antitumor activity by inducing p53-mediated apoptosis in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of Hsp90 by 17AAG antagonizes MDMX and synergizes with Nutlin to induce p53-mediated apoptosis in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
Preclinical Antitumor Activity of 17-AAG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a multitude of client proteins, many of which are integral to oncogenic signaling pathways.[2][3][4] By binding to the N-terminal ATP pocket of HSP90, 17-AAG competitively inhibits its chaperone function, leading to the ubiquitin-proteasomal degradation of its client proteins.[5][6] This disruption of multiple oncogenic pathways simultaneously makes HSP90 an attractive target for cancer therapy, and 17-AAG has been extensively evaluated in preclinical models for its antitumor activity.[2][3] This technical guide provides an in-depth overview of the preclinical antitumor activity of 17-AAG, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways it modulates.
Quantitative Efficacy of 17-AAG
The antitumor efficacy of 17-AAG has been demonstrated across a wide range of cancer cell lines and in vivo tumor models. The following tables summarize the quantitative data from various preclinical studies.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |
| N87 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |
| SKOV3 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |
| SKBR3 | Breast Cancer (HER2-overexpressing) | 5-6 | [7] |
| LNCaP | Prostate Cancer | 25-45 | [7] |
| LAPC-4 | Prostate Cancer | 25-45 | [7] |
| DU-145 | Prostate Cancer | 25-45 | [7] |
| PC-3 | Prostate Cancer | 25-45 | [7] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [8] |
| SKBR-3 | Breast Cancer | 70 | [8] |
| Glioma Cell Lines (various) | Glioblastoma | 50-500 | [9] |
| Glioma Stem Cells (various) | Glioblastoma | 200-500 | [9] |
| Ba/F3 (BCR-ABL wild-type) | Leukemia | 5200 | [7] |
| Ba/F3 (BCR-ABL T315I mutant) | Leukemia | 2300 | [7] |
| Ba/F3 (BCR-ABL E255K mutant) | Leukemia | 1000 | [7] |
In Vivo Efficacy: Tumor Growth Inhibition
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Gallbladder Cancer Xenograft (G-415 cells) | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | 69.6% reduction in tumor size | [10][11] |
| Androgen-Dependent Prostate Cancer Xenograft (CWR22) | 50 mg/kg | 67% | [7] |
| Androgen-Independent Prostate Cancer Xenograft (CWR22R) | 50 mg/kg | 80% | [7] |
| Androgen-Independent Prostate Cancer Xenograft (CWRSA6) | 50 mg/kg | 68% | [7] |
| Human Colon Cancer Xenograft (HCT116 BAX +/-) | 80 mg/kg, i.p., daily for 5 days | Significant reduction in mean tumor volume | [6] |
| Human Ovarian Cancer Xenograft (A2780) | Not specified | Additive effect on tumor growth with carboplatin | [12] |
Core Mechanism of Action and Signaling Pathways
17-AAG exerts its antitumor effects by inducing the degradation of a wide array of HSP90 client proteins. This leads to the simultaneous disruption of multiple signaling pathways critical for tumor cell proliferation, survival, and angiogenesis.
Caption: Mechanism of 17-AAG action on HSP90 and its downstream effects.
Key Signaling Pathways Affected by 17-AAG
Caption: Major signaling pathways disrupted by 17-AAG-mediated HSP90 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the antitumor activity of 17-AAG.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of 17-AAG on cancer cell lines and calculate IC50 values.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of 17-AAG (typically ranging from 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[13]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by 17-AAG.
Protocol:
-
Cell Treatment: Treat cells with 17-AAG at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of 17-AAG on the expression levels of HSP90 client proteins.
Protocol:
-
Protein Extraction: Treat cells with 17-AAG, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of 17-AAG in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^6 G-415 cells) into the flank of immunocompromised mice (e.g., NOD-SCID mice).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., an average volume of 50 mm³).[10]
-
Drug Administration: Administer 17-AAG via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 25 mg/kg, daily for 5 days per week for 4 weeks).[10] Include a vehicle control group.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of 17-AAG.
Caption: A typical experimental workflow for the preclinical assessment of 17-AAG.
Conclusion
The extensive preclinical data for 17-AAG robustly demonstrates its potent antitumor activity across a variety of cancer types. Its mechanism of action, centered on the inhibition of the molecular chaperone HSP90, allows for the simultaneous targeting of multiple oncogenic pathways, a significant advantage over single-target therapies. The quantitative data on its efficacy, coupled with well-defined experimental protocols, provides a strong foundation for its continued investigation and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of 17-AAG and other HSP90 inhibitors in the fight against cancer.
References
- 1. clltopics.org [clltopics.org]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
The Effects of 17-AAG on Cell Cycle Progression: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are key regulators of cell cycle progression and survival. Consequently, 17-AAG disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive technical overview of the mechanisms by which 17-AAG influences the cell cycle, detailed experimental protocols for assessing these effects, and a summary of quantitative data from various cancer cell lines.
Mechanism of Action: Hsp90 Inhibition
17-AAG competitively binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its ATPase activity.[1] This prevents the chaperone from adopting the closed conformation necessary for the proper folding and stabilization of its client proteins. As a result, Hsp90 client proteins are targeted for ubiquitination and subsequent degradation by the proteasome.[2] Many of these client proteins are oncoproteins and critical cell cycle regulators, making Hsp90 an attractive target for cancer therapy.[1]
Effects on Cell Cycle Phases
17-AAG induces cell cycle arrest at different phases, primarily G1 and G2/M, depending on the cellular context and the specific dependencies of the cancer cells on Hsp90 client proteins.
G1 Phase Arrest
A common outcome of 17-AAG treatment is arrest in the G1 phase of the cell cycle. This is largely attributed to the degradation of key G1 regulatory proteins that are Hsp90 clients.
-
Cyclin-Dependent Kinases (CDKs): CDK4 and CDK6, which are essential for the G1/S transition, are Hsp90 client proteins.[3][4] Their degradation following 17-AAG treatment prevents the phosphorylation of the Retinoblastoma protein (Rb).
-
Retinoblastoma Protein (Rb): Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[5]
-
Akt: The serine/threonine kinase Akt, another Hsp90 client, promotes cell cycle progression through various mechanisms, including the phosphorylation and inhibition of GSK3β, which can lead to the degradation of Cyclin D1.[6][7] 17-AAG-mediated degradation of Akt contributes to G1 arrest.
G2/M Phase Arrest
17-AAG can also induce a G2/M phase arrest, often by destabilizing proteins critical for mitotic entry and progression.
-
CHK1: Checkpoint kinase 1 (CHK1), a key regulator of the G2/M checkpoint, is a well-established Hsp90 client protein.[8] Its degradation by 17-AAG can lead to premature mitotic entry and mitotic catastrophe in cells with DNA damage.[9][10] However, in some contexts, the loss of other Hsp90 clients can lead to a G2/M block.
-
Cdc2/Cyclin B1: The activity of the Cdc2/Cyclin B1 complex is essential for entry into mitosis. 17-AAG has been shown to decrease the levels of Cdc2, thereby preventing the G2/M transition.[11]
-
Polo-like Kinase 1 (PLK1): PLK1 is another Hsp90 client protein that plays a critical role in multiple stages of mitosis. Its degradation contributes to mitotic arrest.[3]
S Phase Effects
While G1 and G2/M arrest are more commonly reported, 17-AAG can also impact S phase progression. The degradation of CHK1 by 17-AAG can abrogate the S-phase checkpoint induced by DNA damaging agents, leading to increased cell death.[8][12]
Role of the p53 Pathway
The tumor suppressor p53 plays a significant role in the cellular response to 17-AAG. In p53 wild-type cells, 17-AAG can lead to the stabilization and activation of p53, resulting in the transcription of p53 target genes like p21, which promotes cell cycle arrest, and PUMA, which induces apoptosis.[13][14][15] Interestingly, in p53-deficient cells, 17-AAG can abrogate the G2/M checkpoint, leading to increased sensitivity to DNA damaging agents.[9][10]
Quantitative Data on Cell Cycle Effects
The following tables summarize the effects of 17-AAG on the cell cycle distribution in various cancer cell lines.
Table 1: Effect of 17-AAG on Cell Cycle Distribution in HCT-116 (Colon Carcinoma) Cells
| Treatment (48h) | % G0/G1 | % S | % G2/M | Reference |
| Control | 58.2 ± 2.3 | 32.5 ± 1.8 | 9.3 ± 0.9 | [16] |
| 1.25 mg/l 17-AAG | 65.4 ± 2.8 | 20.1 ± 1.5 | 14.5 ± 1.3 | [16] |
| 2.5 mg/l 17-AAG | 70.1 ± 3.1 | 15.2 ± 1.2 | 14.7 ± 1.4 | [16] |
| 5 mg/l 17-AAG | 75.3 ± 3.5 | 10.4 ± 1.1 | 14.3 ± 1.2 | [16] |
Table 2: Effect of 17-AAG on Cell Cycle Distribution in H446 (Small Cell Lung Cancer) Cells
| Treatment (48h) | % G0/G1 | % S | % G2/M | Reference |
| Control | 55.95 ± 0.83 | 42.20 ± 0.77 | 1.85 ± 0.52 | |
| 3.125 mg/l 17-AAG | 48.33 ± 0.75 | 39.51 ± 0.69 | 12.16 ± 0.48 | |
| 6.25 mg/l 17-AAG | 45.64 ± 0.69 | 35.28 ± 0.61 | 19.08 ± 0.55 | |
| 12.5 mg/l 17-AAG | 42.17 ± 0.65 | 30.15 ± 0.55 | 27.68 ± 0.63 |
Table 3: Effect of 17-AAG on Cell Cycle Distribution in Hep3B and HuH7 (Hepatocellular Carcinoma) Cells
| Cell Line | Treatment (24h) | % G1 | % G2/M | Reference |
| Hep3B | Control | 55.4 | 14.5 | [11] |
| 3000 nM 17-AAG | 52.3 | 25.8 | [11] | |
| HuH7 | Control | 58.7 | 12.8 | [11] |
| 500 nM 17-AAG | 64.2 | 18.9 | [11] |
Experimental Protocols
Cell Culture and 17-AAG Treatment
-
Culture cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of 17-AAG in DMSO (e.g., 10 mM).
-
Seed cells in culture plates and allow them to adhere and reach 50-60% confluency.
-
Treat cells with the desired concentrations of 17-AAG or vehicle (DMSO) for the indicated time periods.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 ml of cold PBS. While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS. Resuspend the pellet in 500 µl of propidium iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Analysis: Incubate at room temperature for 30 minutes in the dark. Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle-Related Proteins
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p-Rb, CHK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
17-AAG effectively disrupts cell cycle progression in cancer cells by inhibiting Hsp90 and promoting the degradation of numerous client proteins that are essential for cell cycle control. Its ability to induce G1 and G2/M arrest, coupled with its pro-apoptotic effects, underscores its potential as a therapeutic agent. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the cellular and molecular consequences of Hsp90 inhibition. Further research is warranted to explore the synergistic effects of 17-AAG with other anti-cancer agents to enhance therapeutic efficacy.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Heat shock protein 90 inhibition abrogates hepatocellular cancer growth through cdc2-mediated G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chaperoning checkpoint kinase 1 (Chk1), an Hsp90 client, with purified chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Tanespimycin (17-AAG): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a seminal semi-synthetic derivative of the natural product geldanamycin, an ansamycin antibiotic isolated from Streptomyces hygroscopicus.[1] Developed as a potent inhibitor of Heat Shock Protein 90 (Hsp90), tanespimycin played a pivotal role in validating Hsp90 as a viable therapeutic target in oncology.[2][3] Geldanamycin itself showed preclinical promise but was hampered by poor water solubility, instability, and significant hepatotoxicity in animal models.[1][4] This led to the development of analogs, with tanespimycin emerging as a lead candidate with reduced toxicity and improved properties, eventually advancing into numerous clinical trials.[1][5] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological evaluation of tanespimycin, intended for professionals in drug development and cancer research.
Discovery and Rationale for Development
The journey to tanespimycin began with the discovery of geldanamycin, a benzoquinone ansamycin antibiotic.[1] Subsequent research revealed that geldanamycin's potent antitumor effects stemmed from its ability to bind to the N-terminal ATP binding site of Hsp90, a ubiquitous molecular chaperone.[6][7] Hsp90 is critical for the conformational stability and function of a wide array of "client" proteins, many of which are oncogenic drivers involved in cell proliferation, survival, and signaling.[3][8][9] By inhibiting Hsp90, these client proteins are destabilized, ubiquitinated, and targeted for degradation by the proteasome.[4][6]
Despite its potent activity, geldanamycin's clinical development was unfeasible due to its severe liabilities.[1][10] In the 1980s and early 1990s, the National Cancer Institute (NCI) and collaborating institutions worked to create derivatives with a more favorable therapeutic profile.[1] This effort led to the synthesis of 17-AAG (tanespimycin) in 1992, which replaced the methoxy group at the 17-position of the geldanamycin ansa-ring with an allylamino group.[1] This modification resulted in a compound that retained potent Hsp90 inhibitory activity but exhibited lower toxicity, allowing for its advancement into clinical trials as the first-in-class Hsp90 inhibitor.[1][5]
Synthesis of Tanespimycin (17-AAG)
Tanespimycin is prepared via a straightforward nucleophilic substitution reaction. The C-17 methoxy group of the parent compound, geldanamycin, is displaced by allylamine.
A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
Mechanism of Action
Tanespimycin exerts its anticancer effects by competitively and reversibly binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[4][6] This action inhibits the chaperone's intrinsic ATPase activity, which is essential for its function.[6] The inhibition triggers a conformational change in Hsp90, leading to the dissociation of the multi-chaperone complex and the subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[4][6][8]
A key aspect of tanespimycin's therapeutic potential is the higher affinity of Hsp90 for the inhibitor in tumor cells compared to normal cells. Hsp90 in cancer cells is often part of activated, multi-chaperone complexes, which exhibit a 100-fold greater binding affinity for 17-AAG.[10][11][12] This provides a therapeutic window, leading to selective activity against malignant cells.
The degradation of Hsp90 client proteins disrupts multiple oncogenic signaling pathways simultaneously, affecting tumor growth, proliferation, and survival.[3][4] Key client proteins sensitive to Hsp90 inhibition include:
Quantitative Biological Data
The potency of tanespimycin has been characterized in numerous cell-free and cell-based assays.
Table 1: Hsp90 Binding Affinity and In Vitro Potency
| Assay Type | System | IC₅₀ Value | Reference |
| Cell-Free Hsp90 Binding | Purified Native Hsp90 | 5 nM | [11][12] |
| Hsp90 Binding (Tumor) | Hsp90 from 3T3-src, B16, or CT26 xenografts | 8-35 nM | [11] |
| Hsp90 Binding (Normal) | Hsp90 from normal tissues | 200-600 nM | [11] |
| HER2-overexpressing Cells | BT474, N87, SKOV3, SKBR3 | 5-6 nM | [11] |
Table 2: IC₅₀ Values of Tanespimycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference(s) |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 | [13] |
| MCF-7 | Breast Cancer | 22 | [15] |
| SK-BR-3 | Breast Cancer | 38 - 70 | [12][13] |
| PC-3 | Prostate Cancer | 25-45 | [11] |
| LNCaP | Prostate Cancer | 25-45 | [11] |
| DU-145 | Prostate Cancer | 25-45 | [11] |
| A549 | Lung Cancer | 0.303 | [11] |
| IST-MEL1 | Melanoma | 0.407 | [11] |
| NCI-SNU-1 | Gastric Cancer | 2.07 | [11] |
| Ba/F3 (BCR-ABL WT) | Leukemia Model | 5,200 | [11] |
| Ba/F3 (BCR-ABL T315I) | Leukemia Model | 2,300 | [11] |
| Ba/F3 (BCR-ABL E255K) | Leukemia Model | 1,000 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of tanespimycin.
Synthesis of Tanespimycin (17-AAG) from Geldanamycin
Adapted from Xiong et al., 2009.[15]
-
Dissolution: Dissolve 100 mg (0.2 mmol) of Geldanamycin (GA) in 2 mL of dry dichloromethane (CH₂Cl₂).
-
Reaction: Add 5 molar equivalents of allylamine dropwise to the flask.
-
Incubation: Stir the reaction mixture at room temperature under low light conditions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 CHCl₃:MeOH. The reaction is complete when the starting GA spot is consumed (approx. 2 days).[15]
-
Precipitation: Precipitate the product by adding hexane. Repeat this step three times.
-
Isolation: Centrifuge the suspension at 2000 x g for 15 minutes to pellet the product.
-
Drying: Decant the supernatant and evaporate the remaining solvent from the pellet to dryness to yield the final product, 17-AAG.[15]
Hsp90 Binding Assay
Adapted from Selleck Chemicals Protocol.[11]
-
Preparation: Prepare cell lysates from HER-2-overexpressing cancer cells (e.g., BT474) in lysis buffer (20 mM HEPES pH 7.3, 1 mM EDTA, 5 mM MgCl₂, 100 mM KCl). Alternatively, use purified native Hsp90 protein.
-
Inhibitor Incubation: Incubate the lysate or purified protein with various concentrations of 17-AAG for 30 minutes at 4 °C.
-
Competitive Binding: Add biotin-geldanamycin (biotin-GM) linked to streptavidin magnetic beads and incubate for 1 hour at 4 °C.
-
Separation: Place tubes on a magnetic rack to capture the beads and remove the unbound supernatant.
-
Washing: Wash the magnetic beads three times with lysis buffer.
-
Elution: Elute the bound proteins by heating the beads for 5 minutes at 95 °C in SDS-PAGE sample buffer.
-
Analysis: Analyze the samples on an SDS-PAGE gel followed by Western blotting for Hsp90. Quantify the bands to determine the inhibition of Hsp90 binding to biotin-GM. The IC₅₀ is the concentration of 17-AAG that causes 50% inhibition of binding.[11]
Cell Viability Assay
General protocol adapted from multiple sources.[4][15][16][17]
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-3,000 cells per well and allow them to adhere for 24 hours.[11][15]
-
Treatment: Prepare serial dilutions of 17-AAG in complete cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO at <0.1% final concentration).[15][17]
-
Incubation: Incubate the treated cells for a defined period, typically 72 to 96 hours.[4][15][17]
-
Reagent Addition: Add a viability reagent such as WST-1 or Alamar Blue to each well and incubate for 1-4 hours according to the manufacturer's instructions.[4][17]
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Hsp90 Client Protein Degradation
General protocol adapted from multiple sources.[10][12][16]
-
Cell Treatment: Treat cultured cancer cells with a relevant concentration of 17-AAG (e.g., 1 µM) for 24 hours.[16]
-
Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA).
-
SDS-PAGE: Denature equal amounts of protein from each sample in SDS-PAGE loading buffer and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the band intensity for a client protein relative to the loading control indicates degradation.
In Vivo Antitumor Efficacy in Xenograft Models
Adapted from Workman et al., 2007 and others.[6][11]
-
Animal Model: Use immune-compromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, CWR22) into the flanks of the mice.[6][11]
-
Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Formulation and Dosing: Formulate 17-AAG in a suitable vehicle (e.g., EPL vehicle, or a solution of DMSO, PEG300, and Tween-80). Administer 17-AAG via intraperitoneal (i.p.) injection at doses ranging from 25-80 mg/kg, typically given daily for five days a week.[6][11][17] The control group receives the vehicle alone.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for client protein levels).
Clinical Development and Challenges
Tanespimycin was the first Hsp90 inhibitor to enter clinical trials in 1999.[5] It has been evaluated in numerous Phase I and II trials for various malignancies, including multiple myeloma, breast cancer, and solid tumors, both as a monotherapy and in combination with other agents like bortezomib and trastuzumab.[5][9][18][19] Combination therapy showed particularly encouraging results, with a 22% overall response rate observed when combined with trastuzumab in patients with HER2-positive breast cancer that had progressed on prior trastuzumab therapy.[18]
Despite its promising preclinical and early clinical activity, the development of tanespimycin was halted by Bristol-Myers Squibb in 2010 during late-stage trials.[20] The decision was multifactorial and not based on a lack of efficacy. Key challenges included:
-
Poor Aqueous Solubility: Tanespimycin is insoluble in water, necessitating complex formulations.[2][14][21] Early clinical formulations used Cremophor EL, a vehicle known to cause hypersensitivity reactions.[18][21]
-
Manufacturing and Financial Viability: The drug was reportedly difficult to produce, and with its patent expiration approaching, further investment was deemed financially unfeasible.[20]
-
Hepatotoxicity: Although less toxic than geldanamycin, concerns about liver toxicity remained a potential issue.[2][4]
The experience with tanespimycin, however, was invaluable. It validated Hsp90 as a clinical target and spurred the development of second and third-generation Hsp90 inhibitors with improved solubility and pharmaceutical properties, such as the water-soluble derivative 17-DMAG (alvespimycin) and the hydroquinone hydrochloride salt IPI-504.[5][7][22]
Conclusion
Tanespimycin (17-AAG) stands as a landmark compound in the history of targeted cancer therapy. As a derivative of geldanamycin, it successfully translated the potent, multi-target mechanism of Hsp90 inhibition from the laboratory to the clinic. While its own path to regulatory approval was ultimately halted by formulation and commercial challenges, the extensive preclinical and clinical research conducted with tanespimycin provided definitive proof-of-concept for Hsp90 as a therapeutic target. The knowledge gained continues to guide the development of new generations of Hsp90 inhibitors, embodying a critical chapter in the ongoing effort to combat cancer by disrupting its fundamental cellular machinery.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanespimycin | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 15. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tanespimycin as antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tanespimycin - Wikipedia [en.wikipedia.org]
- 21. A cremophor-free formulation for tanespimycin (17-AAG) using PEO-b-PDLLA micelles: characterization and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of 17-AAG on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: 17-AAG, an Archetypal HSP90 Inhibitor
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a derivative of the natural product geldanamycin.[1] It functions as a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression.[2] By binding to the N-terminal ATP-binding pocket of HSP90, 17-AAG competitively inhibits its chaperone activity.[3][4] This disruption leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, many of which are key components of oncogenic signaling pathways.[4][5] Consequently, 17-AAG can simultaneously disrupt multiple signaling cascades that drive tumor growth, proliferation, and survival, making HSP90 an attractive target for cancer therapy.[2][6]
Core Mechanism of Action: Disruption of the HSP90 Chaperone Cycle
HSP90 is an essential molecular chaperone that facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins.[6][7] The inhibitory action of 17-AAG initiates by binding to the ATP-binding site in the N-terminal domain of HSP90.[3] This prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of HSP90's activity leads to the misfolding of its client proteins, which are then targeted for degradation by the ubiquitin-proteasome pathway.[5] This depletion of critical signaling molecules ultimately results in cell cycle arrest and apoptosis.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Role of 17-AAG in MYCN-Amplified Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroblastoma, the most prevalent extracranial solid tumor in children, presents a significant clinical challenge, particularly in cases characterized by the amplification of the MYCN oncogene.[1][2] This genetic aberration is a hallmark of high-risk disease and is strongly associated with therapeutic resistance and poor prognosis.[1] The MYCN oncoprotein, a transcription factor crucial for cell proliferation and survival, is critically dependent on the molecular chaperone Heat Shock Protein 90 (HSP90) for its conformational stability and function. This dependency exposes a key vulnerability in MYCN-amplified cancer cells. 17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, is a potent inhibitor of HSP90.[3][4] By binding to the N-terminal ATP pocket of HSP90, 17-AAG disrupts its chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins, including MYCN.[5] This guide provides a comprehensive technical overview of the mechanism of action of 17-AAG in MYCN-amplified neuroblastoma, summarizing preclinical data, detailing key experimental protocols, and illustrating the core signaling pathways involved.
Mechanism of Action: Targeting the HSP90-MYCN Axis
HSP90 is an essential molecular chaperone that manages the folding, stability, and activation of a wide array of "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival.[6] In MYCN-amplified neuroblastoma, the high levels of the MYCN oncoprotein create a state of cellular stress and a strong dependency on the HSP90 chaperone machinery for stability.[1]
17-AAG exploits this dependency. Its mechanism involves:
-
Competitive Inhibition: 17-AAG competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90.[5]
-
Chaperone Function Disruption: This binding prevents ATP from associating with HSP90, inducing a conformational change that inactivates the chaperone.[5]
-
Client Protein Degradation: Lacking proper chaperone support, client proteins like MYCN become unstable, are recognized by the cellular quality control machinery, and are targeted for degradation via the ubiquitin-proteasome pathway.[3][5]
The destabilization of MYCN is a primary antitumor mechanism of 17-AAG in this context. However, HSP90 inhibition has pleiotropic effects, as other crucial oncogenic proteins are also HSP90 clients. Notably, Akt, a central node in the PI3K survival pathway, is also degraded following HSP90 inhibition.[2] The PI3K/Akt pathway is known to positively regulate and stabilize MYCN, so its disruption by 17-AAG creates a dual-pronged attack on the oncoprotein.[2]
Affected Signaling Pathways
The therapeutic effect of 17-AAG in MYCN-amplified neuroblastoma stems from its ability to simultaneously disrupt multiple oncogenic signaling pathways that are dependent on HSP90.
-
MYCN Degradation: The most direct effect is the destabilization and degradation of the MYCN protein, leading to the downregulation of its transcriptional targets involved in cell cycle progression and proliferation.[7]
-
PI3K/Akt Pathway Inhibition: 17-AAG causes the degradation of Akt, a key kinase in the PI3K pathway that promotes cell survival and inhibits apoptosis.[2] Aberrant activation of the PI3K/Akt pathway is a known contributor to poor prognosis in neuroblastoma.[8] The inhibition of this pathway by 17-AAG enhances apoptosis and reduces cell survival.
-
MAPK/ERK Pathway Attenuation: Studies have shown that 17-AAG treatment can lead to a decrease in the phosphorylation of ERK, indicating an inhibitory effect on the MAPK signaling cascade, which is also involved in cell proliferation and survival.[5]
Data Presentation: Preclinical Efficacy of 17-AAG
Preclinical studies using neuroblastoma cell lines have demonstrated the potent antitumor activity of 17-AAG, particularly in cells with MYCN amplification. The following tables summarize key quantitative findings.
Table 1: In Vitro Effects of 17-AAG on Neuroblastoma Cell Lines
| Cell Line | MYCN Status | 17-AAG Concentration | Effect on Proliferation & Viability | Effect on Apoptosis | Effect on Migration | Citation |
|---|---|---|---|---|---|---|
| IMR-32 | Amplified | 0.5 µM, 1 µM | Significant inhibition at 72h and 96h.[4][5] | Significant increase.[1] | Reduced migratory capacity.[5] | [1][4][5] |
| SK-N-SH | Non-amplified | 0.5 µM, 1 µM | Significant inhibition at 72h and 96h (more potent than in IMR-32).[4][5] | Significant increase (more potent than in IMR-32).[4][5] | Reduced migratory capacity.[5] | [4][5] |
| LAN-1 | Amplified | Not specified | Growth suppressive effects on xenografts.[2] | Not specified | Not specified | [2] |
| CHP134 | Amplified | Concentrations up to 100 nM | Significant growth suppression.[7] | Not specified | Not specified | [7] |
| IMR5 | Amplified | Concentrations up to 100 nM | Significant growth suppression.[7] | Not specified | Not specified |[7] |
Table 2: Effects of 17-AAG on Protein Expression in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Treatment (17-AAG) | Protein | Observed Change | Citation |
|---|---|---|---|---|---|
| IMR-32 | Amplified | 1 µM, 48h | MYCN | Significant upregulation * | [1][5] |
| IMR-32 | Amplified | 1 µM, 24h & 48h | Oct4, HMGA1, FABP5 | Significant downregulation | [5] |
| IMR-32 | Amplified | Not specified | p-ERK | Reduction in phosphorylation | [5] |
| SK-N-SH | Non-amplified | 1 µM, 24h & 48h | MYCN, Oct4, HMGA1 | Significant downregulation | [1][5] |
| Multiple | Amplified & Non-amplified | 17-DMAG (derivative) | MYCN or MYC | Clear decrease | [2] |
| Multiple | Amplified & Non-amplified | 17-DMAG (derivative) | Akt | Decreased expression | [2] |
| IMR5, CHP134 | Amplified | 17-DMAG (derivative) | p53 | Increased expression |[9] |
*Note: The observed upregulation of MYCN protein in IMR-32 cells at 48h post-treatment in one study is an interesting and unexpected finding that may suggest complex feedback mechanisms or differential temporal dynamics in response to HSP90 inhibition in certain contexts.[1][5] However, other studies consistently show a decrease in MYCN/MYC protein levels upon HSP90 inhibition.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of 17-AAG on neuroblastoma cells.
Cell Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate neuroblastoma cells (e.g., IMR-32, SK-N-SH) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 17-AAG (e.g., 0.5 µM, 1 µM) and a vehicle control (DMSO, typically ≤0.1%).[10]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of metabolically active cells.[11]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Lysate Preparation: After treatment with 17-AAG, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., MYCN, Akt, p-ERK, cleaved PARP, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]
Immunoprecipitation (IP) for HSP90-MYCN Interaction
IP is used to isolate a specific protein (and its binding partners) from a complex mixture.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose or magnetic beads for 30-60 minutes to reduce non-specific binding.[12]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against the target protein (e.g., anti-HSP90) and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.[12]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove unbound proteins.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting partner (e.g., anti-MYCN).[13]
Clinical Context and Future Directions
17-AAG (tanespimycin) was the first HSP90 inhibitor to enter clinical trials.[14] While it demonstrated antitumor activity, its clinical development was hampered by issues such as poor water solubility and formulation challenges.[3][4] This led to the development of more soluble derivatives like 17-DMAG and second-generation, structurally distinct HSP90 inhibitors.[14]
Despite the challenges with 17-AAG itself, the principle of targeting the HSP90-MYCN axis in high-risk neuroblastoma remains a highly compelling therapeutic strategy. The extensive preclinical data strongly support the continued investigation of next-generation HSP90 inhibitors, both as single agents and in combination with other targeted therapies or conventional chemotherapy. Understanding the complex cellular responses and potential resistance mechanisms will be crucial for the successful clinical translation of this approach for children with MYCN-amplified neuroblastoma.
References
- 1. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibition increases p53 expression and destabilizes MYCN and MYC in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibition increases p53 expression and destabilizes MYCN and MYC in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 17-AAG In Vitro Cell Culture Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are oncogenic and play critical roles in cell proliferation, survival, and signaling.[2][3][4] By binding to the N-terminal ATP-binding pocket of Hsp90, 17-AAG inhibits its chaperone activity, leading to the ubiquitin-proteasomal degradation of its client proteins.[5] This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis in cancer cells.[6][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of 17-AAG in cancer cell lines.
Data Presentation
Table 1: Reported IC50 Values of 17-AAG in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for 17-AAG can vary significantly between different cell lines.
| Cell Line | Cancer Type | IC50 (72h treatment) |
| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 nM[8] |
| A549 | Lung Cancer | ~3 nM[1] |
| LNCaP | Prostate Cancer | 25-45 nM[1] |
| DU-145 | Prostate Cancer | 25-45 nM[1] |
| PC-3 | Prostate Cancer | 25-45 nM[1] |
| HCT116 BAX +/− | Colon Cancer | 45.2 nM[5] |
| HCT116 BAX −/− | Colon Cancer | 41.8 nM[5] |
| SKBR-3 | Breast Cancer | 70 nM[8] |
| U87 | Glioblastoma | 200-500 nM[2] |
| G-415 | Gallbladder Cancer | ~12 µM (for apoptosis)[7] |
| Gb-d1 | Gallbladder Cancer | ~12 µM (for apoptosis)[7] |
Experimental Protocols
Materials and Reagents
-
17-AAG (Tanespimycin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cancer cell lines of interest
-
96-well and 6-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9][10][11]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting (e.g., anti-Hsp90, anti-Hsp70, anti-Akt, anti-Raf-1, anti-HER2, anti-p-ERK, anti-Cyclin D1, anti-Caspase-3, anti-β-actin)[7][12]
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[9]
Preparation of 17-AAG Stock Solution
-
17-AAG is poorly soluble in water; therefore, dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[3][4][7]
-
Aliquot the stock solution into light-protected microfuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[13]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine the cytotoxic effects of a compound.[11]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 17-AAG in complete culture medium from the stock solution. A typical concentration range is 0.01 µM to 100 µM.[3][4] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 17-AAG. Include a vehicle control (DMSO) at a concentration equal to the highest DMSO concentration used in the dilutions (typically ≤0.1%).[4]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins following treatment with 17-AAG.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of 17-AAG for the desired time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and markers of Hsp90 inhibition (e.g., Hsp70) overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Treat cells with 17-AAG as described for the Western blot protocol. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Mandatory Visualization
Caption: A generalized workflow for in vitro experiments using 17-AAG.
Caption: The signaling pathway illustrating Hsp90 inhibition by 17-AAG.
References
- 1. selleckchem.com [selleckchem.com]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 4. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. 17-AAG | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 17-AAG in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin), in in vivo xenograft models. The information compiled is intended to guide researchers in designing and executing robust preclinical studies to evaluate the anti-tumor efficacy of this compound.
Introduction
17-AAG is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic client proteins.[1] By inhibiting Hsp90, 17-AAG leads to the degradation of these client proteins, thereby disrupting key signaling pathways involved in tumor growth, proliferation, and survival.[1] Preclinical studies in various cancer xenograft models have demonstrated the anti-tumor activity of 17-AAG.[2] This document outlines the typical dosages, administration routes, and experimental protocols for in vivo xenograft studies using 17-AAG.
Quantitative Data Summary
The following table summarizes the dosages and anti-tumor effects of 17-AAG in various in vivo xenograft models.
| Cancer Type | Cell Line | Animal Model | 17-AAG Dosage and Schedule | Administration Route | Key Findings |
| Gallbladder Cancer | G-415 | NOD-SCID mice | 25 mg/kg, daily, 5 days/week for 4 weeks | Intraperitoneal (i.p.) | 69.6% reduction in tumor size compared to control.[3] |
| Prostate Cancer | CWR22, CWR22R, CWRSA6 | Male nu/nu athymic mice | ~50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of tumor growth (67-80% at 50 mg/kg).[4] |
| Colon Cancer | HCT116 | Athymic mice | 80 mg/kg, daily for 5 days, repeated on days 7-11 and 14 | Intraperitoneal (i.p.) | Significant reduction in mean tumor volume.[5] |
| Non-Small-Cell Lung Carcinoma | H460 | BALB/c nude mice | Not specified | Intratumoral and Intravenous (i.v.) | Tumor growth inhibition in all treatment groups. Intratumoral delivery showed better inhibition ratios than i.v. delivery.[6] |
| Ovarian Cancer | A2780, CH1 | Mice | 80 mg/kg (single dose) | Intraperitoneal (i.p.) | Pharmacokinetic profiling.[7] |
Experimental Protocols
Preparation of 17-AAG for In Vivo Administration
17-AAG has low aqueous solubility and requires a specific vehicle for in vivo administration.
Materials:
-
17-AAG (Tanespimycin) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween80
-
Sterile water for injection (ddH2O) or Phosphate Buffered Saline (PBS)
Protocol for a DMSO/PEG300/Tween80/ddH2O Vehicle:
-
Prepare a stock solution of 17-AAG in DMSO. For example, dissolve 17-AAG in DMSO at a concentration of 25 mg/ml and store at -20°C.[3]
-
On the day of injection, prepare the final working solution. For a 1 mL working solution, sequentially add and mix the following components to ensure clarity at each step:
-
400 µL of PEG300
-
50 µL of the 120 mg/mL 17-AAG in DMSO stock solution (adjust volume and concentration as needed for your stock)
-
50 µL of Tween80
-
500 µL of ddH2O
-
-
The mixed solution should be used immediately for optimal results.[4]
Note: The final concentration of DMSO should be kept low to avoid toxicity to the animals.
In Vivo Xenograft Tumor Model Protocol
Materials:
-
Cancer cell line of interest
-
8-12 week old immunocompromised mice (e.g., NOD-SCID, athymic nude mice)
-
Matrigel™ Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a mixture of PBS and Matrigel. A common ratio is 1:1 PBS to Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice. For example, inject 2 x 10^6 G-415 cells in 200 µl of PBS with 30% Matrigel.[3]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: Volume = 0.52 × (width)^2 × length.[3]
-
Randomization and Treatment Initiation: Once the tumors reach a specific average volume (e.g., 50 mm³), randomly assign the mice to treatment and control (vehicle) groups.[3]
-
17-AAG Administration: Administer 17-AAG or the vehicle according to the predetermined dosage and schedule via the chosen route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of 17-AAG.
Experimental Workflow Diagram
Caption: In vivo xenograft study workflow.
Logical Relationship Diagram
Caption: Factors influencing 17-AAG efficacy.
References
- 1. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 2. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of radiolabeled 17-allylamino-17-demethoxygeldanamycin on human H460 nonsmall-cell lung carcinoma xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of HSP90 Client Proteins Following 17-AAG Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone crucial for the stability and function of numerous signaling proteins, known as "client proteins."[1][2] Many of these clients are oncoproteins that drive cancer cell proliferation and survival, including Akt, Raf-1, and CDK4.[3] The ansamycin antibiotic 17-allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a potent inhibitor of HSP90.[2][4] It competitively binds to the N-terminal ATP pocket of HSP90, disrupting its chaperone function.[5][6] This inhibition leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins, making 17-AAG a compelling agent for cancer therapy.[5][6][7]
Western blotting is a fundamental technique to monitor the efficacy of HSP90 inhibitors like 17-AAG. This method allows for the direct visualization and quantification of the degradation of specific HSP90 client proteins, providing a robust readout of the drug's activity within the cell. A hallmark of HSP90 inhibition is not only the depletion of client proteins but also the compensatory induction of other heat shock proteins, such as HSP70, which can also be monitored by Western blot.[6][8]
Mechanism of Action of 17-AAG
The primary mechanism of 17-AAG involves the direct inhibition of HSP90's ATPase activity, which is essential for its chaperone cycle.[6] This disruption prevents the proper conformational maturation of client proteins, leaving them unstable. The cell's quality control machinery then targets these misfolded proteins for degradation via the ubiquitin-proteasome pathway.[6][7]
Key HSP90 Client Proteins for Analysis
Several key signaling proteins are dependent on HSP90 for their stability and function. Monitoring their degradation following 17-AAG treatment provides strong evidence of target engagement.
-
Akt (Protein Kinase B): A central node in the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. Akt is a well-established HSP90 client, and its degradation is a reliable marker of HSP90 inhibition.[9][10][11]
-
Raf-1 (C-Raf): A key component of the MAPK/ERK signaling pathway that regulates cell growth and differentiation.[12] Like Akt, Raf-1 stability is dependent on HSP90.[13]
-
CDK4 (Cyclin-Dependent Kinase 4): A crucial regulator of the cell cycle, promoting the G1 to S phase transition. CDK4 is chaperoned by the HSP90/Cdc37 complex, and its degradation leads to cell cycle arrest.[14][15]
-
HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase often overexpressed in breast cancer. Its stability is highly dependent on HSP90.[16]
Quantitative Data on Client Protein Degradation
The effect of 17-AAG is both dose- and time-dependent. The following tables summarize representative quantitative data on the degradation of key HSP90 client proteins in cancer cell lines after treatment with 17-AAG, as measured by Western blot analysis.
Table 1: Dose-Dependent Degradation of HSP90 Client Proteins (Data is illustrative, based on typical results from published studies)
| Cell Line | Client Protein | 17-AAG Conc. (nM) | Treatment Time (h) | % Degradation (vs. Control) |
| MCF-7 (Breast) | Akt | 100 | 48 | ~30% |
| 500 | 48 | ~65% | ||
| 1000 | 48 | ~85% | ||
| HCT116 (Colon) | Raf-1 | 100 | 24 | ~25% |
| 500 | 24 | ~60% | ||
| 1000 | 24 | ~80% | ||
| U87 (Glioblastoma) | CDK4 | 50 | 48 | ~20% |
| 250 | 48 | ~55% | ||
| 500 | 48 | ~75% |
Table 2: Time-Dependent Degradation of HSP90 Client Proteins (Data is illustrative, based on typical results from published studies)
| Cell Line | Client Protein | 17-AAG Conc. (nM) | Treatment Time (h) | % Degradation (vs. Control) |
| SK-BR-3 (Breast) | HER2 | 500 | 8 | ~20% |
| 500 | 16 | ~50% | ||
| 500 | 24 | ~80% | ||
| A549 (Lung) | Akt | 1000 | 12 | ~35% |
| 1000 | 24 | ~70% | ||
| 1000 | 48 | ~90% |
Detailed Experimental Protocols
A typical workflow for analyzing HSP90 client protein degradation involves cell culture, treatment with 17-AAG, preparation of cell lysates, and Western blot analysis.
Protocol 1: Cell Culture and Treatment with 17-AAG
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MCF-7, HCT116) in appropriate growth medium in 6-well or 10 cm dishes. Allow cells to adhere and reach 60-70% confluency.
-
Preparation of 17-AAG Stock: Dissolve 17-AAG in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: Dilute the 17-AAG stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0, 50, 100, 250, 500, 1000 nM).
-
Incubation: Remove the old medium from the cells and replace it with the 17-AAG-containing medium. For the control ("0" concentration), use medium with an equivalent amount of DMSO. Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Preparation of Cell Lysates
-
Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled tube, avoiding the pellet.
Protocol 3: Protein Quantification and Western Blotting
-
Protein Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the HSP90 client protein of interest (e.g., anti-Akt, anti-Raf-1) and a loading control (e.g., anti-β-actin, anti-GAPDH) at the recommended dilution, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band to correct for loading differences.
Signaling Pathway Context
The degradation of HSP90 client proteins by 17-AAG has significant downstream effects on major signaling pathways that are often dysregulated in cancer.
Conclusion
Western blot analysis is an indispensable tool for researchers and drug developers working with HSP90 inhibitors. It provides direct, quantifiable evidence of target engagement by demonstrating the degradation of key oncogenic client proteins. The protocols and data presented here offer a comprehensive guide for setting up and interpreting these crucial experiments, ultimately aiding in the evaluation of the therapeutic potential of compounds like 17-AAG.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p50cdc37 Acting in Concert with Hsp90 Is Required for Raf-1 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. V600E B-Raf requires the Hsp90 chaperone for stability and is degraded in response to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Apoptosis Induction by 17-AAG Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by 17-AAG (Tanespimycin), a potent inhibitor of Heat Shock Protein 90 (HSP90). The following sections detail the mechanism of action of 17-AAG, present quantitative data on its apoptotic effects, and provide detailed protocols for key experimental assays.
Introduction
17-AAG is a derivative of geldanamycin that binds to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function.[1] HSP90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that promote cell survival and proliferation.[2] By inhibiting HSP90, 17-AAG leads to the proteasomal degradation of these client proteins, including AKT, HER2, and Raf-1, disrupting critical survival signaling pathways such as PI3K/AKT and MAPK.[2][3] This disruption ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of caspases and DNA fragmentation.
Quantitative Data on 17-AAG Induced Apoptosis
The efficacy of 17-AAG in inducing apoptosis is cell-line dependent and varies with concentration and duration of treatment. Below are tables summarizing key quantitative data from various studies.
Table 1: IC50 Values of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| BT474 | Breast Cancer | 5-6 | Proliferation Assay |
| JIMT-1 | Breast Cancer | 10 | Proliferation Assay |
| SKBR-3 | Breast Cancer | 70 | Proliferation Assay |
| LNCaP | Prostate Cancer | 25-45 | Growth Arrest Assay |
| PC-3 | Prostate Cancer | 25-45 | Growth Arrest Assay |
| HCT116 | Colon Cancer | 32.3 - 41.3 | SRB Assay |
| H446 | Small Cell Lung Cancer | 12,610 (48h) | MTT Assay |
| IMR-32 | Neuroblastoma | ~500-1000 (72h) | Proliferation Assay |
| SK-N-SH | Neuroblastoma | ~500-1000 (72h) | Proliferation Assay |
Table 2: Dose-Dependent Induction of Apoptosis by 17-AAG
| Cell Line | 17-AAG Concentration | Treatment Duration | % Apoptotic Cells | Reference |
| MCF-7 | 10 µM | 24h | 24.41 ± 1.95 | [4] |
| MCF-7 | 15 µM | 24h | 27.31 ± 1.70 | [4] |
| MCF-7 | 20 µM | 24h | 40.90 ± 2.86 | [4] |
| MDA-MB-231 | 10 µM | 24h | 12.49 ± 1.11 | [4] |
| MDA-MB-231 | 15 µM | 24h | 32.09 ± 0.97 | [4] |
| MDA-MB-231 | 20 µM | 24h | 39.46 ± 1.96 | [4] |
| H446 | 3.125 mg/L | 48h | Significantly increased | [5] |
| H446 | 6.25 mg/L | 48h | Significantly increased | [5] |
| H446 | 12.5 mg/L | 48h | Significantly increased | [5] |
Table 3: Time-Course of Apoptosis Induction by 17-AAG
| Cell Line | 17-AAG Concentration | Time Point | % Apoptotic Cells | Reference |
| G-415 | 12 µM | 72h | 18.7 | [2] |
| G-415 | 20 µM | 72h | 20.7 | [2] |
| GB-d1 | 12 µM | 24h | 33.8 | [2] |
| GB-d1 | 20 µM | 24h | 66.2 | [2] |
| GB-d1 | 12 µM | 72h | 69.9 | [2] |
| GB-d1 | 20 µM | 72h | 97.4 | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 17-AAG Induced Apoptosis
Caption: Signaling pathway of 17-AAG-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: General workflow for assessing 17-AAG-induced apoptosis.
Experimental Protocols
Cell Treatment with 17-AAG
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG (Tanespimycin)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.
-
Prepare a stock solution of 17-AAG in DMSO.
-
On the day of treatment, dilute the 17-AAG stock solution to the desired final concentrations in complete cell culture medium.[6] Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.[6]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of 17-AAG or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[5]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[8]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Necrotic cells: Annexin V-negative and PI-positive.[8]
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with 17-AAG as described above.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[10]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][11]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[10]
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[11]
Western Blotting for Cleaved PARP and Cleaved Caspase-3
Western blotting can detect the cleavage of key apoptotic proteins, providing further evidence of apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP or anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Data Interpretation:
-
An increase in the bands corresponding to cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) in 17-AAG treated samples compared to the control indicates the induction of apoptosis.
References
- 1. ulab360.com [ulab360.com]
- 2. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 4. 2.8. Caspase 3/7 Activity Quantification [bio-protocol.org]
- 5. bosterbio.com [bosterbio.com]
- 6. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. biocompare.com [biocompare.com]
- 9. promega.com [promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: 17-AAG in Combination with Trastuzumab for HER2+ Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, preclinical and clinical evidence, and detailed experimental protocols for investigating the combination of the Hsp90 inhibitor 17-AAG (Tanespimycin) and the monoclonal antibody Trastuzumab in HER2-positive (HER2+) cancer.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in 15-30% of breast cancers and is associated with aggressive disease and poor prognosis.[1] Trastuzumab (Herceptin®), a humanized monoclonal antibody, targets the extracellular domain of HER2, inhibiting its downstream signaling pathways and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] While trastuzumab has revolutionized the treatment of HER2+ breast cancer, many patients develop resistance.[3]
Heat shock protein 90 (Hsp90) is a molecular chaperone required for the conformational stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[4] HER2 is a particularly sensitive client protein of Hsp90.[4] The ansamycin antibiotic derivative 17-allylamino-17-demethoxygeldanamycin (17-AAG) is an Hsp90 inhibitor that binds to the ATP-binding pocket of Hsp90, leading to the ubiquitination and proteasomal degradation of its client proteins, including HER2.[4][5]
The combination of 17-AAG and trastuzumab represents a rational and synergistic therapeutic strategy for HER2+ cancers, including those resistant to trastuzumab. This combination enhances the degradation of HER2, leading to a more potent and durable inhibition of downstream signaling pathways.[6][7]
Mechanism of Action and Synergy
Trastuzumab primarily acts by binding to the extracellular domain of HER2, which can inhibit HER2 dimerization and downstream signaling through the PI3K/Akt and MAPK pathways.[1][3][8] It also flags cancer cells for destruction by the immune system through ADCC.[2][8]
17-AAG inhibits Hsp90, leading to the degradation of HER2, including the p95HER2 fragment that lacks the trastuzumab-binding domain and is a mechanism of trastuzumab resistance.[4][9] The combination of 17-AAG and trastuzumab has been shown to induce a more profound and sustained downregulation of HER2 than either agent alone.[6] This enhanced degradation is, in part, due to the recruitment of distinct E3 ubiquitin ligases by each agent (c-Cbl by trastuzumab and CHIP by 17-AAG), leading to increased ubiquitination and subsequent lysosomal degradation of HER2.[6]
Preclinical and Clinical Data
In Vitro Studies
Preclinical studies in HER2-overexpressing breast cancer cell lines have demonstrated the synergistic effects of combining 17-AAG and trastuzumab. This combination leads to enhanced HER2 degradation, increased apoptosis, and greater inhibition of cell proliferation compared to either agent alone.[6]
| Cell Line | IC50 (17-AAG) | IC50 (17-AAG + Trastuzumab) | Reference |
| SKBR-3 | 70 nM | Not explicitly stated, but combination showed synergistic growth arrest | [10] |
| JIMT-1 (Trastuzumab-resistant) | 10 nM | Not explicitly stated, but 17-AAG was effective in this resistant line | [10] |
In Vivo Studies
In xenograft models of HER2+ breast cancer, the combination of 17-AAG and trastuzumab has been shown to be more effective at inhibiting tumor growth than either drug alone.[11] This combination is also effective in trastuzumab-resistant models.[9]
Clinical Studies
A phase II clinical trial of 17-AAG (tanespimycin) in combination with trastuzumab was conducted in patients with HER2-positive metastatic breast cancer that had progressed on prior trastuzumab-based therapy.[4][12][13]
| Parameter | Result | 95% Confidence Interval | Reference |
| Number of Patients | 31 | N/A | [12] |
| Median Age | 53 years | N/A | [12] |
| Overall Response Rate | 22% | N/A | [12] |
| Clinical Benefit Rate | 59% | N/A | [12] |
| Median Progression-Free Survival | 6 months | 4-9 months | [12] |
| Median Overall Survival | 17 months | 16-28 months | [12] |
The most common toxicities were generally mild (grade 1) and included diarrhea, fatigue, nausea, and headache.[12] This study demonstrated that the combination of tanespimycin and trastuzumab has significant anticancer activity in a heavily pretreated patient population.[12][13]
Experimental Protocols
References
- 1. tpp.ch [tpp.ch]
- 2. clyte.tech [clyte.tech]
- 3. medicine.umich.edu [medicine.umich.edu]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. The deubiquitinase USP7 stabilizes HER2 expression and promotes breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Ubiquitination assay [bio-protocol.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. jcancer.org [jcancer.org]
Application Notes and Protocols: Utilizing 17-AAG for the Interrogation of HSP90 Function in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2] Its inhibition presents a promising therapeutic strategy by simultaneously targeting multiple oncogenic pathways.[1][3] 17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent and specific inhibitor of HSP90.[2] It binds to the N-terminal ATP-binding pocket of HSP90, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[3][4] These application notes provide a comprehensive guide to using 17-AAG as a tool to study HSP90 function in various cancer models.
Mechanism of Action
17-AAG competitively binds to the ATP-binding site in the N-terminal domain of HSP90.[3][4] This inhibition of ATP binding prevents the conformational changes required for the proper folding and stabilization of HSP90 client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and targeted for degradation by the proteasome.[4][5] This leads to the disruption of numerous signaling pathways crucial for tumor growth and survival.[6][7]
Data Presentation
In Vitro Efficacy of 17-AAG in Various Cancer Cell Lines
The following table summarizes the reported concentrations of 17-AAG used and its effects on different cancer cell lines.
| Cancer Type | Cell Line(s) | 17-AAG Concentration(s) | Observed Effects | Reference(s) |
| Neuroblastoma | IMR-32, SK-N-SH | 0.5 µM, 1 µM | Inhibition of proliferation, viability, migration, and invasion; increased apoptosis. | [4] |
| Gallbladder Cancer | G-415, GB-d1 | 12 µM | Reduced expression of HSP90 client proteins (EGFR, AKT, phospho-AKT, Cyclin B1, phospho-ERK, Cyclin D1). | [7][8] |
| Glioma | U87 | Not specified | Inhibition of intracranial tumor growth. | [9] |
| Colorectal Cancer | HCT-116 | 1 nM - 40 nM | Dose-dependent cytotoxicity. | [10] |
| Breast Cancer | MDA-MB-468 | Not specified | Inhibition of cell growth, degradation of Raf-1. | [11] |
HSP90 Client Proteins Targeted by 17-AAG
Inhibition of HSP90 by 17-AAG leads to the degradation of a multitude of client proteins involved in oncogenesis.
| Client Protein | Associated Cancer Type(s) | Signaling Pathway | Reference(s) |
| HER2 (ErbB2) | Breast Cancer | MAPK, PI3K/AKT | [6] |
| EGFR | Glioma, Gallbladder Cancer | MAPK, PI3K/AKT | [7][9] |
| AKT | Glioma, Gallbladder Cancer | PI3K/AKT | [7][9] |
| Raf-1 | Breast Cancer | MAPK | [6][11] |
| CDK4 | Colon Cancer | Cell Cycle | [5] |
| p53 (mutant) | Various Cancers | Cell Cycle, Apoptosis | [6][9] |
| MYCN | Neuroblastoma | Cell Proliferation | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
This protocol is for determining the cytotoxic effects of 17-AAG on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG (Tanespimycin)
-
DMSO (for stock solution)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
17-AAG Preparation: Prepare a stock solution of 17-AAG in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of 17-AAG or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is to assess the effect of 17-AAG on the protein levels of HSP90 clients.
Materials:
-
Cancer cell lines
-
17-AAG
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., AKT, Raf-1, EGFR) and a loading control (e.g., α-tubulin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of 17-AAG or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Sphere Formation Assay for Cancer Stem Cell Self-Renewal
This protocol evaluates the effect of 17-AAG on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines (e.g., IMR-32)
-
17-AAG
-
Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Growth factor-reduced Matrigel™
-
Ultra-low attachment plates
Procedure:
-
Cell Preparation: Culture cells to be tested.
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel™ on ice at 4°C overnight.
-
Cell Suspension: Suspend a low number of cells (e.g., 2,000 cells/well) in a mixture of Matrigel™ and serum-free stem cell medium containing different concentrations of 17-AAG or vehicle control.
-
Plating: Plate the cell suspension into ultra-low attachment plates.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Sphere Counting: Count the number of spheres (spheroids) formed in each well under a microscope.
-
Analysis: Compare the number and size of spheres in the 17-AAG-treated wells to the control wells.
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 7. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. worthington-biochem.com [worthington-biochem.com]
- 10. Anti-cancer effects of chemotherapeutic agent; 17-AAG, in combined with gold nanoparticles and irradiation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 17-AAG Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3] By binding to the N-terminal ATP pocket of HSP90, 17-AAG competitively inhibits its ATPase activity, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[4][5] This disruption of key oncogenic signaling pathways results in cell cycle arrest and apoptosis in cancer cells.[6][7] Notably, 17-AAG exhibits a significantly higher binding affinity for HSP90 in tumor cells compared to normal cells, providing a therapeutic window.[1][2]
These application notes provide a comprehensive guide for researchers to screen for cancer cell sensitivity to 17-AAG, including detailed experimental protocols and data presentation guidelines.
Data Presentation: 17-AAG IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for 17-AAG across a range of cancer cell lines, providing a valuable reference for selecting appropriate models for sensitivity screening.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 10 | [8] |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [9] |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | [9] |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | [9] |
| LNCaP | Prostate Cancer | 25 - 45 | [1] |
| LAPC-4 | Prostate Cancer | 25 - 45 | [1] |
| DU-145 | Prostate Cancer | 25 - 45 | [1] |
| PC-3 | Prostate Cancer | 25 - 45 | [1] |
| HCT116 BAX +/- | Colon Carcinoma | 41.3 | [10] |
| HCT116 BAX -/- | Colon Carcinoma | 32.3 | [10] |
| SKBR-3 | Breast Cancer | 70 | [8] |
| MCF7 | Breast Cancer | 192 | [11] |
| A549 | Lung Cancer | 0.303 | [1] |
| IST-MEL1 | Melanoma | 0.407 | [1] |
| NCI-SNU-1 | Gastric Cancer | 2.07 | [1] |
| Ba/F3 (T315I BCR-ABL) | Leukemia | 2300 | [1] |
| Ba/F3 (E255K BCR-ABL) | Leukemia | 1000 | [1] |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5200 | [1] |
| HCC827 | Lung Adenocarcinoma | 26,255 - 87,733 | [9] |
| H2009 | Lung Adenocarcinoma | 26,255 - 87,733 | [9] |
| Calu-3 | Lung Adenocarcinoma | 26,255 - 87,733 | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of 17-AAG and the experimental approach to assess its efficacy, the following diagrams are provided.
Caption: HSP90 inhibition by 17-AAG leads to client protein degradation and tumor cell death.
Caption: Workflow for assessing cancer cell sensitivity to 17-AAG.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of 17-AAG on cell proliferation and viability.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
17-AAG (Tanespimycin)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
17-AAG Treatment: Prepare a stock solution of 17-AAG in DMSO.[12] Dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 17-AAG. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the levels of HSP90 client proteins and the induction of HSP70.
Materials:
-
Cells treated with 17-AAG as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HER2, Akt, c-Raf-1, CDK4, HSP70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 17-AAG for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression. A decrease in client proteins and an increase in HSP72 are indicative of HSP90 inhibition.[5]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol allows for the quantitative analysis of cell cycle distribution and apoptosis induction.
Materials:
-
Cells treated with 17-AAG
-
PBS
-
Trypsin
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Harvesting: Following 17-AAG treatment (e.g., for 24 or 48 hours), harvest the cells by trypsinization, including any floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6] A sub-G1 peak can be indicative of apoptotic cells.[10]
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvesting: Harvest both adherent and floating cells after 17-AAG treatment.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.[12] Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - ProQuest [proquest.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring 17-AAG Efficacy in Real-Time Cell Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[4][5] By inhibiting Hsp90's ATPase activity, 17-AAG leads to the proteasomal degradation of these client proteins, making it a promising agent in cancer therapy.[1][6][7] This document provides detailed application notes and protocols for monitoring the efficacy of 17-AAG in real-time using cell-based assays, offering a dynamic view of its cytostatic and cytotoxic effects.
Mechanism of Action of 17-AAG
17-AAG binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its chaperone function.[1][6][7] This leads to the destabilization and subsequent degradation of a wide array of Hsp90 client proteins, including HER2, Akt, and Raf-1.[4][8] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[6][7][9][10] Notably, 17-AAG has shown a higher binding affinity for Hsp90 in tumor cells compared to normal cells.[8][11]
References
- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clltopics.org [clltopics.org]
- 3. oncotarget.com [oncotarget.com]
- 4. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 5. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application of 17-AAG in Glioblastoma Stem Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a dismal prognosis and high rates of recurrence. A subpopulation of cells within the tumor, known as glioblastoma stem cells (GSCs), are thought to be a major driver of tumor initiation, therapeutic resistance, and relapse. These GSCs possess self-renewal capabilities and are resistant to conventional therapies, making them a critical target for novel therapeutic strategies. 17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key components of oncogenic signaling pathways frequently dysregulated in GBM. By inhibiting HSP90, 17-AAG disrupts these pathways, leading to the degradation of client proteins and subsequent inhibition of tumor growth. This document provides detailed application notes and protocols for the use of 17-AAG in GSC research.
Mechanism of Action
17-AAG binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function.[1] This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. In the context of GSCs, key client proteins affected by 17-AAG include receptor tyrosine kinases like EGFR, and downstream signaling molecules such as AKT and STAT3.[1][2] The degradation of these proteins disrupts critical signaling pathways involved in GSC survival, proliferation, and self-renewal.
Data Presentation
Table 1: In Vitro Efficacy of 17-AAG on Glioblastoma Cell Lines and GSCs
| Cell Line | Type | IC50 (nM) | Assay | Reference |
| A-172 | Human Glioblastoma | 34.8 ± 7.1 | Cell Viability | [3] |
| H4 | Human Glioblastoma | 49.3 ± 9.2 | Cell Viability | [3] |
| U87 | Human Glioblastoma | 50 - 500 | MTS Assay | [1] |
| LN229 | Human Glioblastoma | 50 - 500 | MTS Assay | [1] |
| U251 | Human Glioblastoma | 50 - 500 | MTS Assay | [1] |
| Human GSCs | Human Glioblastoma Stem Cells | Not specified, growth inhibited | Not specified | [1] |
| Murine GSCs | Murine Glioblastoma Stem Cells | Not specified, growth inhibited | Not specified | [1] |
Table 2: Effect of 17-AAG on Apoptosis and Cell Cycle in Glioblastoma Cells
| Cell Line | 17-AAG Conc. | Effect | Observation | Reference |
| G-415 (Gallbladder Cancer) | 12 µM | Apoptosis | 18.7% apoptotic cells after 72h | [4] |
| G-415 (Gallbladder Cancer) | 20 µM | Apoptosis | 20.7% apoptotic cells after 72h | [4] |
| GB-d1 (Gallbladder Cancer) | 12 µM | Apoptosis | 69.9% apoptotic cells after 72h | [4] |
| GB-d1 (Gallbladder Cancer) | 20 µM | Apoptosis | 97.4% apoptotic cells after 72h | [4] |
| MCF-7 (Breast Cancer) | 3 µM | Cell Cycle | Increase in G2/M phase | [5] |
Note: Data from non-glioblastoma cell lines are included to demonstrate the general effects of 17-AAG on apoptosis and the cell cycle, as specific quantitative data for GSCs is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the cytotoxic effects of 17-AAG on GSCs.
Materials:
-
Glioblastoma stem cells (GSCs)
-
Stem cell culture medium (e.g., Neurobasal medium supplemented with B27, EGF, and bFGF)
-
96-well culture plates
-
17-AAG (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed GSCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of stem cell medium.
-
Allow cells to attach and resume growth for 24 hours.
-
Prepare serial dilutions of 17-AAG in culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of 17-AAG to the wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein Inhibitor 17-Allyamino-17-Demethoxygeldanamycin, a Potent Inductor of Apoptosis in Human Glioma Tumor Cell Lines, Is a Weak Substrate for ABCB1 and ABCG2 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming 17-AAG Low Water Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, 17-AAG (Tanespimycin). The focus is on addressing the challenges associated with its low water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of 17-AAG in common laboratory solvents?
A1: 17-AAG is a hydrophobic compound with very poor aqueous solubility, estimated to be around 20-50 μM.[1] It exhibits significantly better solubility in organic solvents. For detailed solubility data, please refer to Table 1.
Q2: I am observing precipitation of 17-AAG in my aqueous cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation in aqueous media is a common issue due to 17-AAG's low water solubility. This typically occurs if the final concentration of the organic solvent used for the stock solution (e.g., DMSO) is too low to maintain solubility, or if the 17-AAG concentration exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Ensure Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[1][2]
-
Minimize Final Aqueous Dilution: When diluting the stock into your aqueous buffer or cell culture medium, ensure the final concentration of the organic solvent is sufficient to maintain solubility, but non-toxic to your cells (typically ≤0.1% DMSO).[2]
-
Use a Solubilizing Formulation: Consider using a formulation strategy to enhance the aqueous solubility of 17-AAG. Several options are detailed in the troubleshooting guides below.
Q3: What are the main strategies to overcome the low water solubility of 17-AAG for in vitro and in vivo experiments?
A3: The primary strategies can be categorized into two main approaches:
-
Formulation Strategies: These involve the use of carriers or excipients to increase the apparent water solubility of 17-AAG without chemically modifying the drug itself. Examples include the use of co-solvents, cyclodextrins, liposomes, micelles, and nanoparticles.[3][4][5][6][7]
-
Chemical Modification (Analog & Prodrug Development): This approach involves synthesizing derivatives of 17-AAG with improved physicochemical properties, such as increased water solubility. Examples include the hydroquinone form of 17-AAG (IPI-504) and other water-soluble analogs like 17-DMAG.[3][8][9][10]
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Stable Aqueous Solution of 17-AAG for In Vitro Assays
Solution: Several formulation approaches can be employed to increase the aqueous solubility and stability of 17-AAG for cell-based experiments.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes with enhanced water solubility.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase the water solubility of 17-AAG by 33-fold.[4]
-
Micellar Formulation: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, encapsulating 17-AAG within their hydrophobic core. PEO-b-PDLLA micelles have been reported to increase 17-AAG solubility by approximately 150-fold.[7]
-
Use of Human Serum Albumin (HA): HA has been shown to increase the solubility of 17-AAG in a concentration-dependent manner, with a 20% HA solution increasing solubility by about 12-fold.[8]
Issue 2: Poor Bioavailability and Formulation Challenges for In Vivo Studies
Solution: For animal studies and potential clinical applications, more advanced formulation strategies or the use of soluble analogs are necessary.
-
Liposomal Formulations: Encapsulating 17-AAG in liposomes can improve its solubility, stability, and pharmacokinetic profile.[4][5][16][17][18] PEGylated liposomes are available for preclinical research.[5]
-
Nanoparticle Formulations:
-
Nanoparticle Albumin-Bound (nab) Technology: This technology utilizes albumin to create nanoparticles of the drug, improving its solubility and delivery.[3][19]
-
Polymeric Nanoparticles: Biodegradable polymers like poly-ε-caprolactone or PLGA can be used to fabricate nanoparticles for sustained release and improved solubility.[20][21]
-
-
Water-Soluble Analogs and Prodrugs:
-
17-AAG Hydroquinone (IPI-504): This reduced form of 17-AAG is significantly more water-soluble.[3][8][9] However, it is susceptible to oxidation, which needs to be controlled in formulations.[8]
-
17-DMAG (Alvespimycin): A water-soluble analog of geldanamycin that can be administered intravenously or orally.[3][10]
-
Prodrugs: Chemical modification of 17-AAG to create a more soluble prodrug that is converted to the active form in vivo is another effective strategy.[22][23][24][25]
-
Data Presentation
Table 1: Solubility of 17-AAG in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water (estimated) | ~20-50 μM | [1] |
| DMSO | ≥24.95 mg/mL to 150 mg/mL | [1][2][26] |
| Ethanol | 5 mg/mL (with ultrasonic assistance) | [1][2] |
Table 2: Comparison of Different Formulations to Enhance 17-AAG Solubility
| Formulation Strategy | Key Features | Reported Solubility Enhancement | Reference(s) |
| Human Serum Albumin (20%) | Non-covalent association | ~12-fold | [8] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Inclusion complex formation | 33-fold | [4] |
| PEO-b-PDLLA Micelles | Encapsulation in hydrophobic core | ~150-fold | [7] |
| Liposomes | Encapsulation within a lipid bilayer | Formulation dependent, improves aqueous dispersibility | [4][5] |
| Nanoparticle Albumin-Bound (nab) | Forms nanoparticles with albumin | Enables intravenous administration | [3][19] |
Experimental Protocols
Protocol 1: Preparation of 17-AAG Stock Solution
-
Reconstitution: 17-AAG is often supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a high concentration (e.g., 10 mM or 50 mg/mL).[1][27] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[26]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[1][2] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[1]
Protocol 2: Measuring the Effect of Human Serum Albumin (HA) on 17-AAG Solubility
This protocol is adapted from Guo et al. (2007).[8]
-
Incubate an excess amount of 17-AAG (e.g., 0.5 mg) in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing varying concentrations of HA (0%-20%) overnight.
-
Centrifuge the saturated solutions at high speed (e.g., 13,000 rpm) for 20 minutes to pellet the undissolved 17-AAG.
-
Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., methanol).
-
Determine the concentration of 17-AAG in the diluted supernatant using High-Performance Liquid Chromatography (HPLC) with detection at 270 nm.
Protocol 3: Preparation of β-Cyclodextrin-17AAG Nanoparticles
This protocol is adapted from Mollazadeh et al. (2014).[6]
-
Dissolve the β-Cyclodextrin-17AAG complex (e.g., 2 mg) in an organic solvent (e.g., 100 mL of DMSO).
-
Place the solution on a shaker for 24 hours at room temperature to ensure complete dissolution and complex formation.
-
Centrifuge the solution at high speed (e.g., 12,000 rpm).
-
Collect the supernatant containing the nanoparticle complex for further characterization and use.
Visualizations
Caption: Mechanism of Hsp90 inhibition by 17-AAG.
Caption: Strategies to address 17-AAG's low water solubility.
References
- 1. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 2. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 3. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of the HSP-90 Chaperone Inhibitor 17-AAG in Stable Liposome Allow Increasing the Therapeutic Index as Assessed, in vitro, on Leishmania (L) amazonensis Amastigotes-Hosted in Mouse CBA Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One moment, please... [lipexogen.com]
- 6. scispace.com [scispace.com]
- 7. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AffiNANOTECH® Tanespimycin (17-AAG) Liposomes, Formulation XT28.1 | AffiGEN [affinanotech.com]
- 18. Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Degradable Cross-Linked Nanoassemblies as Drug Carriers for Heat Shock Protein 90 Inhibitor 17-N-Allylamino-17-demethoxy-geldanamycin [mdpi.com]
- 21. Fabrication of Paclitaxel and 17AAG-loaded Poly-ε-Caprolactone Nanoparticles for Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmatutor.org [pharmatutor.org]
- 24. researchgate.net [researchgate.net]
- 25. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 17-AAG Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the Hsp90 inhibitor, 17-AAG (Tanespimycin), in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 17-AAG during or after dilution in aqueous media. | Low aqueous solubility of 17-AAG (approx. 0.01 mg/mL).[1] | 1. Use a suitable organic solvent for stock solution: Prepare a high-concentration stock solution in anhydrous DMSO (≥24.95 mg/mL) or ethanol (≥9.56 mg/mL with sonication).[2] 2. Formulate with solubility enhancers: Consider using pre-formulated solutions or developing a formulation with excipients such as cyclodextrins, liposomes, or micelles to improve aqueous solubility.[1][3][4] 3. Final DMSO concentration: When diluting the stock solution in your aqueous experimental medium, ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid solvent effects on cells.[5] |
| Loss of 17-AAG activity over time in prepared solutions. | Degradation of the compound. The hydroquinone form of 17-AAG (17-AAGH₂) is more potent but susceptible to oxidation.[6][7] | 1. Prepare solutions fresh: It is highly recommended to prepare working solutions immediately before use.[2] 2. Proper storage: Store solid 17-AAG at -20°C.[2] If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2][8] 3. Protect from light and air: Store solutions in tightly sealed, light-protected containers. |
| Inconsistent experimental results between batches. | Variability in solution preparation, handling, or compound stability. | 1. Standardize solution preparation: Follow a consistent, documented protocol for dissolving and diluting 17-AAG. 2. Use fresh, high-quality solvents: Ensure DMSO or ethanol is anhydrous, as moisture can affect solubility and stability.[8] 3. Confirm compound integrity: If issues persist, consider analytical validation of 17-AAG concentration and purity in your prepared solutions. |
| Difficulty dissolving 17-AAG in ethanol. | Incomplete dissolution. | Use ultrasonic assistance to aid in the dissolution of 17-AAG in ethanol.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with 17-AAG in aqueous solutions?
A1: The major obstacle is its very poor water solubility (approximately 0.01 mg/mL).[1][6][9] This necessitates the use of organic solvents for stock solutions or specialized formulations to achieve desired concentrations in aqueous experimental media without precipitation.[1][2]
Q2: What are the recommended solvents for preparing a 17-AAG stock solution?
A2: Anhydrous dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents.[2] 17-AAG is highly soluble in DMSO (≥24.95 mg/mL) and can be dissolved in ethanol with the help of sonication (≥9.56 mg/mL).[2]
Q3: How should I store 17-AAG, both in solid form and in solution?
A3: Solid 17-AAG should be stored at -20°C.[2] Stock solutions in DMSO or ethanol should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[2][8] It is always best to prepare aqueous working solutions fresh for each experiment.[2]
Q4: What formulation strategies can be used to improve the aqueous solubility and stability of 17-AAG?
A4: Several formulation strategies have been developed to overcome the poor solubility of 17-AAG:
-
Liposomes: Encapsulating 17-AAG within liposomes creates a formulation that is readily dispersible in aqueous solutions.[3][10]
-
Polymeric Micelles: Amphiphilic block copolymers, such as PEO-b-PDLLA, can form micelles that encapsulate 17-AAG, significantly increasing its aqueous solubility.[1]
-
Cyclodextrin Complexation: Including 17-AAG within the hydrophobic core of cyclodextrins, like 2-hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to enhance its water solubility by over 30-fold.[3][4]
-
Nanoparticles: Formulations using albumin-bound nanoparticles (nab-17AAG) or poly-ε-caprolactone nanoparticles can improve drug delivery.[11][12]
-
Co-solvents/Surfactants: While effective, formulations containing Cremophor EL, DMSO, and ethanol can be associated with toxicity and hypersensitivity reactions.[1][13]
Q5: Can the hydroquinone form of 17-AAG (17-AAGH₂) be used for better solubility?
A5: Yes, the hydroquinone derivative of 17-AAG (also known as IPI-504) is significantly more water-soluble and has been shown to be a more potent Hsp90 inhibitor.[6][7][9][14] However, 17-AAGH₂ is unstable and can be readily oxidized back to 17-AAG.[6][7][9][15] Its formulation requires stabilization, for instance, through the use of copper chelators or maintenance at a low pH.[6][7]
Quantitative Data on Solubility Enhancement
The following table summarizes the improvement in 17-AAG's aqueous solubility using different formulation strategies.
| Formulation Strategy | Vehicle/Excipient | Achieved 17-AAG Concentration | Fold Increase in Solubility (Approx.) | Reference |
| None (in buffer) | Phosphate Buffer (pH 7.4) | ~0.01 mg/mL | 1x | [1] |
| Polymeric Micelles | PEO-b-PDLLA | 1.5 ± 0.2 mg/mL | 150x | [1] |
| Liposomes | PEGylated Liposomes | 2.5 mg/mL | 250x | [10] |
| Cyclodextrin Complex | HPβCD | - | 33x | [3] |
| Human Serum Albumin | 20% HSA in Phosphate Buffer (pH 7.4) | ~0.12 mg/mL | 12x | [6] |
Experimental Protocols
Protocol 1: Preparation of 17-AAG Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of 17-AAG for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
17-AAG (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Allow the vial of solid 17-AAG to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 17-AAG in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of 17-AAG).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Formulation of 17-AAG with PEO-b-PDLLA Micelles
Objective: To prepare a Cremophor-free formulation of 17-AAG with enhanced aqueous solubility using diblock copolymer micelles. This protocol is adapted from the methodology described by Kataoka and coworkers.[1]
Materials:
-
17-AAG
-
Poly(ethylene oxide)-b-poly(D,L-lactide) (PEO-b-PDLLA)
-
Dimethylacetamide (DMAc)
-
Deionized water
-
Dialysis membrane (e.g., MWCO 10 kDa)
Procedure:
-
Dissolve 5 mg of 17-AAG and 45 mg of PEO-b-PDLLA (1:9 w/w ratio) in a minimal amount of DMAc.[1]
-
Transfer the solution into a dialysis bag.
-
Dialyze the solution against deionized water at 4°C. Change the water several times over 24-48 hours to ensure complete removal of the organic solvent.
-
The resulting aqueous solution contains 17-AAG encapsulated within the PEO-b-PDLLA micelles.
-
The final concentration can be determined using a validated analytical method such as RP-HPLC.[1]
Visualizations
HSP90 Inhibition Pathway by 17-AAG
Caption: Mechanism of 17-AAG, which inhibits HSP90, leading to client protein degradation and apoptosis.
Experimental Workflow for Improving 17-AAG Solubility
Caption: Logical workflow for addressing the poor aqueous solubility of 17-AAG for experiments.
References
- 1. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 3. Encapsulation of the HSP-90 Chaperone Inhibitor 17-AAG in Stable Liposome Allow Increasing the Therapeutic Index as Assessed, in vitro, on Leishmania (L) amazonensis Amastigotes-Hosted in Mouse CBA Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Inhibitory Effects of 17-AAG Nanoparticles and Free 17-AAG on HSP90 Gene Expression in Breast Cancer [journal.waocp.org]
- 5. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 6. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tanespimycin (17-AAG) Liposome | Hsp90 Inhibitor | LipExoGen [lipexogen.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Fabrication of Paclitaxel and 17AAG-loaded Poly-ε-Caprolactone Nanoparticles for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Formation of 17-allylamino-demethoxygeldanamycin (17-AAG) hydroquinone by NAD(P)H:quinone oxidoreductase 1: role of 17-AAG hydroquinone in heat shock protein 90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to 17-AAG in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the HSP90 inhibitor, 17-AAG (Tanespimycin), in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to 17-AAG. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to 17-AAG is a multifaceted issue. Several key mechanisms have been identified:
-
Induction of the Heat Shock Response: 17-AAG-mediated inhibition of HSP90 can trigger a cellular stress response, leading to the activation of Heat Shock Factor 1 (HSF1).[1][2] Activated HSF1 upregulates the expression of cytoprotective heat shock proteins, such as HSP70 and HSP27, which can inhibit apoptosis and promote cell survival, thereby contributing to drug resistance.[2][3][4][5]
-
Increased Drug Efflux: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[6][7][8] These transporters act as efflux pumps, actively removing 17-AAG from the cell and reducing its intracellular concentration to sub-therapeutic levels.[6][7][8]
-
Alterations in the Drug Target (HSP90): Although less frequent, mutations in the gene encoding HSP90α (HSP90AA1) can occur. For instance, a Y142N missense mutation in the ATP-binding domain of HSP90α has been shown to confer resistance to purine-scaffold HSP90 inhibitors.[6]
-
Reduced Drug Activation: The antitumor activity of 17-AAG is dependent on its metabolic conversion to a more potent hydroquinone form by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][10] A decrease in NQO1 expression or the selection of cells with an inactive polymorphic form of NQO1 can lead to significant resistance.[9][10][11]
-
Activation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of HSP90-dependent signaling by activating alternative pro-survival pathways. Studies have shown that activation of the NF-κB and MAPK pathways can be associated with resistance to 17-AAG.[12][13]
-
Upregulation of MUC1: In colon carcinoma cells, acquired resistance to 17-AAG has been linked to the upregulation of Mucin 1 (MUC1).[14] Increased MUC1 expression was associated with a more metastatic phenotype.[14]
Q2: How can I determine which resistance mechanism is present in my cell line?
A2: A systematic approach is necessary to identify the specific resistance mechanism:
-
Assess the Heat Shock Response: Use Western blotting to check for the upregulation of HSP70 and HSP27 in your resistant cells compared to the parental, sensitive cells.[2][3][4][5]
-
Investigate Drug Efflux: Measure the expression of common ABC transporters like P-gp (ABCB1) and BCRP (ABCG2) using Western blotting or qRT-PCR.[6][7][8] A functional efflux assay, such as a rhodamine 123 or Hoechst 33342 exclusion assay, can confirm increased pump activity.
-
Sequence the HSP90 Gene: If you suspect a target-based resistance, sequence the N-terminal ATP-binding domain of HSP90AA1 and HSP90AB1 to identify potential mutations.[6]
-
Measure NQO1 Activity: Determine the expression and enzymatic activity of NQO1 in both parental and resistant cell lines.[9][10][11]
-
Profile Signaling Pathways: Use phosphoprotein arrays or Western blotting to assess the activation status of key nodes in survival pathways like NF-κB (p65 phosphorylation) and MAPK (ERK phosphorylation).[12][13]
-
Examine MUC1 Expression: If working with colon cancer or other relevant models, assess MUC1 protein levels by Western blot.[14]
Q3: My cells are resistant to 17-AAG. Will they be resistant to other HSP90 inhibitors?
A3: Not necessarily. Cross-resistance depends on the mechanism of resistance.
-
Cells with upregulated ABC transporters may show cross-resistance to other HSP90 inhibitors that are also substrates of the same pump.
-
Resistance due to decreased NQO1 activity is specific to ansamycin-based inhibitors like 17-AAG and its derivatives (e.g., 17-DMAG) and may not affect structurally unrelated HSP90 inhibitors.[9][10]
-
Mutations in the HSP90 ATP-binding pocket may confer resistance to some inhibitors but not others, depending on the specific chemical structure of the drug and how it interacts with the mutated residue.[6]
-
Resistance mediated by the heat shock response is likely to be a more general mechanism of resistance to various HSP90 inhibitors that trigger this stress response.[2][3][4][5]
Troubleshooting Guides
Issue: Gradual loss of 17-AAG efficacy over time in my long-term culture.
| Possible Cause | Troubleshooting Step |
| Selection of a resistant subpopulation | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to 17-AAG. 3. Investigate the potential resistance mechanisms in the resistant clones (see FAQ 2). |
| Induction of a pro-survival response | 1. Analyze the expression of HSP70 and HSP27 by Western blot in cells treated with 17-AAG over a time course. 2. Consider combination therapy with an HSP70 inhibitor or an agent that blocks the heat shock response.[3][4] |
Issue: My 17-AAG-resistant cell line shows increased migration and invasion.
| Possible Cause | Troubleshooting Step |
| Epithelial-to-Mesenchymal Transition (EMT)-like changes | 1. Assess the expression of EMT markers by Western blot (e.g., decreased E-cadherin, increased N-cadherin and β-catenin).[14] 2. In colon cancer models, check for upregulation of MUC1.[14] |
Quantitative Data Summary
Table 1: Experimentally Derived Resistance to 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | Method of Resistance Induction | Resistance Index (RI)a | Reference |
| Multiple Glioblastoma Lines | Glioblastoma | Continuous exposure to increasing 17-AAG concentrations | 20 - 137 | [9][10] |
| MDA-435R | Melanoma | Prolonged 17-AAG exposure | 195 | [15] |
| MDA-231R | Breast Cancer | Prolonged 17-AAG exposure | 7.2 | [15] |
a Resistance Index (RI) = IC50 of the resistant cell line / IC50 of the parental cell line.
Key Experimental Protocols
Protocol 1: Generation of a 17-AAG Resistant Cell Line
Objective: To develop a cancer cell line with acquired resistance to 17-AAG through continuous drug exposure.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo) with a range of 17-AAG concentrations to determine the initial 50% inhibitory concentration (IC50).
-
Initial continuous exposure: Seed the parental cells in a culture flask and treat them continuously with 17-AAG at a concentration equal to the IC50.
-
Monitor cell growth: Monitor the cells for signs of growth inhibition and cell death. The culture will likely slow down or undergo a crisis period.
-
Passage and dose escalation: Once the cells have recovered and are able to grow to 80% confluency in the presence of the drug, passage them and increase the concentration of 17-AAG. A common strategy is to increase the dose in a stepwise manner (e.g., 2x, 4x, 8x the initial IC50).[11]
-
Establish a stable resistant line: Continue this process of gradual dose escalation until the cells can proliferate in a significantly higher concentration of 17-AAG compared to the parental line. This can take several weeks to months.[9]
-
Characterize the resistant line: Once a resistant line is established, confirm the degree of resistance by performing a dose-response assay and calculating the Resistance Index (RI). The resistant cells should be maintained in a culture medium containing a maintenance dose of 17-AAG to preserve the resistant phenotype.
Protocol 2: Western Blot Analysis of Resistance Markers
Objective: To assess the protein expression levels of key molecules involved in 17-AAG resistance.
Methodology:
-
Cell lysis: Grow parental and 17-AAG-resistant cells to 80-90% confluency. For analysis of the heat shock response, treat parental cells with 17-AAG for a specified time (e.g., 24 hours) as a positive control. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and protein transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., HSP70, HSP27, P-gp/ABCB1, NQO1, MUC1, p-ERK, p-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizations
Caption: Overview of acquired resistance mechanisms to 17-AAG.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 4. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular signature of response and potential pathways related to resistance to the HSP90 inhibitor, 17AAG, in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differing mechanisms of synergistic interaction of the hsp90 inhibitor 17-AAG and TRAIL in resistant colon cancer cell lines | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Acquired resistance to HSP90 inhibitor 17-AAG and increased metastatic potential are associated with MUC1 expression in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 17-AAG Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSP90 inhibitor, 17-AAG (Tanespimycin).
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for 17-AAG?
17-AAG is a potent inhibitor of Heat Shock Protein 90 (HSP90) with an IC50 of approximately 5 nM in cell-free assays.[1][2] It binds to the N-terminal ATP-binding pocket of HSP90, inducing a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins.[3][4][5] Many of these client proteins are oncoproteins critical for cancer cell proliferation, survival, and signaling, such as HER2, Raf-1, Akt, and mutant p53.[1][6][7] By promoting the degradation of these proteins, 17-AAG disrupts key oncogenic signaling pathways, including the MAPK and PI3K/AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[6]
2. How should 17-AAG be prepared and stored?
17-AAG is highly soluble in DMSO (≥24.95 mg/mL) and ethanol (≥9.56 mg/mL with sonication) but is insoluble in water.[6] For stock solutions, it is crucial to dissolve the compound in anhydrous DMSO or ethanol.[6]
-
Storage of Solid Compound: Store at -20°C.[6]
-
Storage of Stock Solutions: Prepare fresh working stocks whenever possible. If storage is necessary, aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C.[6]
3. What are typical working concentrations for in vitro experiments?
The effective concentration of 17-AAG varies significantly depending on the cell line's sensitivity, with IC50 values ranging from nanomolar to micromolar concentrations.[1][6]
-
Highly Sensitive Lines: IC50 values can be as low as 0.2 µM.[6]
-
Resistant Lines: IC50 values can be 10 µM or higher.[6]
-
General Working Range: A typical starting range for dose-response experiments is 0.1–10 µM.[6] It is essential to perform a dose-titration for each new cell line. Always include a vehicle control (e.g., DMSO ≤0.1%).[6]
Troubleshooting Guides
Problem: High variability in experimental results.
-
Possible Cause: Compound instability.
-
Solution: Prepare fresh dilutions of 17-AAG from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically ≤0.1%).[6]
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell densities, passage numbers, and media formulations. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Problem: Low or no observed efficacy in a new cell line.
-
Possible Cause: Intrinsic or acquired resistance.
-
Solution: Some cell lines exhibit inherent resistance to 17-AAG.[6] Consider combination therapies. Synergistic effects have been observed with cytotoxic agents like paclitaxel and cisplatin, as well as with inhibitors of the PI3K/AKT/mTOR and MAPK pathways.[4][8][9][10]
-
Possible Cause: Suboptimal dosing or timing.
-
Solution: Perform a comprehensive dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
Problem: In vivo toxicity in animal models.
-
Possible Cause: Formulation and/or dosing schedule.
-
Solution: The toxicity of 17-AAG is schedule-dependent.[7] Intermittent dosing schedules are generally less toxic than continuous daily dosing.[7] Hepatotoxicity is a common dose-limiting toxicity.[7][11][12] The DMSO-based formulation can also contribute to toxicity.[7] Consider alternative formulations, such as those using PEO-b-PDLLA micelles or other nanocarriers, which have been shown to improve solubility and potentially reduce toxicity.[13][14]
Quantitative Data Summary
Table 1: In Vitro Efficacy of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT474, N87, SKOV3, SKBR3 | HER-2 overexpressing | 0.005 - 0.006 | [1] |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | 0.025 - 0.045 | [1] |
| Ba/F3 (wild-type BCR-ABL) | Leukemia | 5.2 | [1] |
| Ba/F3 (T315I BCR-ABL mutant) | Leukemia | 2.3 | [1] |
| Ba/F3 (E255K BCR-ABL mutant) | Leukemia | 1.0 | [1] |
| MCF-7, MDA-MB-157, Hs578T, HCC1937, MDA-MB-436, UACC3199 | Breast Cancer (Sensitive) | 0.014 - 0.059 | [9] |
| MDA-MB-231, T47D | Breast Cancer (Resistant) | 1.92 - 3.82 | [9] |
| H1975, H1437, H1650 | Lung Adenocarcinoma (Sensitive) | 0.0012 - 0.0065 | [15] |
| HCC827, H2009, Calu-3 | Lung Adenocarcinoma (Resistant) | 0.026 - 0.087 | [15] |
| H446 | Small Cell Lung Cancer | 27.54 mg/l (24h), 12.61 mg/l (48h) | [16] |
Table 2: In Vivo Dosing and Efficacy of 17-AAG in Preclinical Models
| Animal Model | Tumor Type | 17-AAG Dose & Schedule | Outcome | Reference |
| Nude Mice | Prostate Cancer Xenografts (CWR22, CWR22R, CWRSA6) | 50 mg/kg, i.p. | 67-80% tumor growth inhibition | [1] |
| NOD-SCID Mice | Gallbladder Cancer Xenograft (G-415) | 25 mg/kg, i.p., daily for 5 days/week for 4 weeks | Significant tumor mass reduction | [10] |
Table 3: Clinical Dosing Schedules and Maximum Tolerated Dose (MTD) of 17-AAG
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Daily x 5, every 21 days | 56 mg/m² | Hepatotoxicity | [7] |
| Daily x 3, every 14 days | 112 mg/m² | Not specified | [7] |
| Days 1, 4, 8, 11, every 21 days | 220 mg/m² | Not specified | [7] |
| Twice weekly (continuous) | Deemed too toxic | Delayed hepatotoxicity | [7] |
| Twice weekly x 3 weeks, every 4 weeks | 175 - 200 mg/m² | Thrombocytopenia, abdominal pain | [17] |
| Twice weekly x 2 weeks, every 3 weeks | 200 mg/m² | Headache, nausea/vomiting | [17] |
| Weekly x 3, every 4 weeks | 295 mg/m² | Well tolerated | [18] |
| Weekly (continuous) | 450 mg/m² | Diarrhea, fatigue, nausea, headache | [19][20] |
Experimental Protocols
1. Western Blot Analysis of HSP90 Client Protein Degradation
-
Objective: To assess the pharmacodynamic effect of 17-AAG by measuring the degradation of HSP90 client proteins and the induction of HSP70.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of 17-AAG or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, Raf-1, Akt), HSP70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. In Vivo Xenograft Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of a 17-AAG treatment schedule in a mouse xenograft model.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 G-415 cells) into the flank of immunocompromised mice (e.g., NOD-SCID).[10]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined average volume (e.g., 50 mm³), randomize the mice into treatment and control groups.[10]
-
Prepare the 17-AAG formulation for injection. For example, dissolve in DMSO and dilute with a suitable vehicle like 10% DMSO in saline or a PEG-based formulation.[6]
-
Administer 17-AAG or vehicle control to the mice according to the planned schedule (e.g., 25 mg/kg, intraperitoneally, daily for 5 days a week for 4 weeks).[10]
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: Mechanism of 17-AAG action on the HSP90 chaperone cycle.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 7. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular signature of response and potential pathways related to resistance to the HSP90 inhibitor, 17AAG, in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and in vitro evaluation of 17-allyamino-17-demethoxygeldanamycin (17-AAG) loaded polymeric mixed micelles for glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting 17-AAG IC50 Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable IC50 values in their experiments with the Hsp90 inhibitor, 17-AAG (Tanespimycin).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My IC50 value for 17-AAG is inconsistent across experiments. What are the potential causes?
A1: Variability in IC50 values for 17-AAG is a common issue that can arise from several factors, spanning from compound handling to experimental setup. The primary areas to investigate are:
-
Compound Stability and Handling: 17-AAG is susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to reduced potency.[1] It is also poorly soluble in aqueous solutions and can precipitate, affecting the actual concentration in your assay.[2][3][4]
-
Cell-Based Factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to 17-AAG, with reported IC50 values ranging from nanomolar to micromolar concentrations.[2][5] This is often linked to the cell's reliance on Hsp90 client proteins for survival.
-
Cell Density: The initial seeding density of your cells can significantly impact the calculated IC50 value.[6]
-
Cell Proliferation Rate: Faster-growing cells may appear more sensitive to cytotoxic agents in endpoint assays.[7]
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity.
-
-
Assay-Specific Parameters:
-
Assay Type: Different viability assays (e.g., MTT, WST-1, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield different IC50 values.
-
Treatment Duration: The length of time cells are exposed to 17-AAG will influence the observed effect.[8][9][10]
-
DMSO Concentration: High concentrations of the vehicle, DMSO, can have cytotoxic effects and confound your results.[2]
-
Q2: How can I ensure the stability and proper handling of my 17-AAG?
A2: To maintain the integrity of 17-AAG, follow these storage and handling guidelines:
-
Storage: Store the lyophilized powder at -20°C, protected from light.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1][2] Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1] Store stock solutions at -20°C. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[1]
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. Dilute the stock in your cell culture medium immediately before adding it to your cells. Be mindful of the final DMSO concentration, keeping it consistent across all wells and typically below 0.1%.[2]
Q3: What is the expected IC50 range for 17-AAG in cancer cell lines?
A3: The IC50 of 17-AAG is highly dependent on the cancer cell line. Below is a summary of reported IC50 values in various cell lines.
| Cell Line | Cancer Type | Reported IC50 (approx.) | Reference |
| BT474 | Breast Cancer | 5-6 nM | [5] |
| SKBR-3 | Breast Cancer | 70 nM | [11] |
| JIMT-1 | Breast Cancer | 10 nM | [11] |
| LNCaP | Prostate Cancer | 25-45 nM | [5] |
| DU-145 | Prostate Cancer | 25-45 nM | [5] |
| PC-3 | Prostate Cancer | 25-45 nM | [5] |
| H446 | Small Cell Lung Cancer | 12.61 mg/L (at 48h) | [10] |
| Ba/F3 (BCR-ABL WT) | Leukemia | 5.2 µM | [5] |
| Ba/F3 (BCR-ABL T315I) | Leukemia | 2.3 µM | [5] |
| Ba/F3 (BCR-ABL E255K) | Leukemia | 1.0 µM | [5] |
Q4: Can the choice of cell viability assay affect my IC50 results?
A4: Yes, the assay principle can influence the outcome. For instance, assays like MTT and WST-1 measure mitochondrial reductase activity, which is a proxy for cell viability. If 17-AAG affects mitochondrial function without immediately causing cell death, these assays might show a change that is not directly proportional to cell number. Assays that measure ATP levels (e.g., CellTiter-Glo) or directly count cells can provide a different perspective on cell viability.[12] It is crucial to be consistent with the chosen assay and understand its limitations.
Detailed Experimental Protocol: Cell Viability Assay for IC50 Determination
This protocol outlines a standard method for determining the IC50 of 17-AAG using a colorimetric cell viability assay such as WST-1 or MTS.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
17-AAG (lyophilized powder)
-
Anhydrous DMSO
-
WST-1 or MTS reagent
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined empirically to ensure cells are still in logarithmic growth at the end of the assay period.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 17-AAG in DMSO.
-
Perform serial dilutions of the 17-AAG stock solution in complete culture medium to achieve a range of desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.1%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of 17-AAG. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments.
-
-
Viability Assessment:
-
Add 10 µL of WST-1 or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the 17-AAG concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of action of 17-AAG.
Caption: Troubleshooting workflow for variable 17-AAG IC50 values.
References
- 1. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 2. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]
- 3. Stability of the Hsp90 inhibitor 17AAG hydroquinone and prevention of metal-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 17-AAG Delivery Using Nanocarriers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of 17-allylamino-17-demethoxygeldanamycin (17-AAG) delivery using nanocarriers.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro evaluation of 17-AAG loaded nanocarriers.
Formulation & Drug Loading
-
Question: My 17-AAG encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low encapsulation efficiency (EE%) of the hydrophobic drug 17-AAG is a common challenge. Several factors could be contributing to this issue:
-
Drug-Polymer Interaction: Insufficient interaction between 17-AAG and the polymer matrix can lead to drug leakage into the external phase during nanoparticle formation. Consider using a polymer with a higher affinity for 17-AAG.
-
Solvent System: The choice of organic solvent and its miscibility with the aqueous phase is critical. A solvent that is too miscible with water can lead to rapid diffusion and premature drug precipitation, preventing efficient encapsulation. For emulsion-based methods, using a less water-miscible solvent like dichloromethane can sometimes improve EE% compared to more miscible solvents like acetone.
-
Drug:Polymer Ratio: An excessively high drug-to-polymer ratio can saturate the polymer's capacity to encapsulate the drug, leading to the formation of free drug crystals. Systematically optimizing this ratio is crucial. Start with a lower drug concentration and gradually increase it to find the optimal loading capacity.
-
Homogenization/Sonication Parameters: In emulsion-based synthesis, the energy input during homogenization or sonication affects droplet size and, consequently, encapsulation. Insufficient energy may result in larger droplets with a lower surface area-to-volume ratio, potentially reducing EE%. Conversely, excessive energy can lead to drug degradation. It is important to optimize the duration and power of homogenization or sonication.
-
-
-
Question: I am observing significant aggregation and precipitation of my 17-AAG nanoparticles after synthesis. How can I prevent this?
-
Answer: Nanoparticle aggregation is often a result of insufficient stabilization. Here are some strategies to prevent it:
-
Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA, Poloxamer 407, PEG) is critical. Insufficient stabilizer will not adequately cover the nanoparticle surface, leading to aggregation driven by van der Waals forces. Perform a concentration optimization study for your chosen stabilizer.
-
Zeta Potential: A low magnitude of zeta potential (closer to zero) indicates low electrostatic repulsion between particles, making them prone to aggregation. For electrostatically stabilized nanoparticles, aim for a zeta potential of at least ±30 mV. This can be influenced by the pH of the dispersion medium and the type of stabilizer used.
-
Residual Organic Solvent: Incomplete removal of the organic solvent after synthesis can lead to nanoparticle instability and aggregation over time. Ensure efficient solvent evaporation or dialysis.
-
Stirring/Agitation: In some synthesis methods like nanoprecipitation, the rate and method of stirring can influence aggregation. Inadequate mixing can lead to localized areas of high particle concentration, promoting aggregation.
-
-
Characterization
-
Question: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI). What does this mean and how can I improve it?
-
Answer: A high PDI (> 0.3) indicates a broad particle size distribution, meaning your nanoparticle population is not uniform in size. This can affect the reproducibility of your experiments and the in vivo performance of the nanocarrier. To improve the PDI:
-
Optimize Formulation Parameters: Factors such as polymer concentration, drug:polymer ratio, and stabilizer concentration can all influence the PDI. Systematically optimizing these parameters is key.[1]
-
Homogenization/Sonication: The energy input during nanoparticle formation is crucial. Ensure consistent and optimized homogenization or sonication parameters to produce a more uniform droplet size, which translates to a more uniform nanoparticle size.
-
Purification: Post-synthesis purification steps like centrifugation can be optimized to remove larger aggregates and smaller, less-defined particles, thus narrowing the size distribution.
-
-
-
Question: How do I accurately determine the drug loading and encapsulation efficiency of my 17-AAG nanoparticles?
-
Answer: Accurate determination of drug loading (DL%) and encapsulation efficiency (EE%) is crucial for dose calculations and formulation optimization. The most common method is indirect quantification:
-
Separate Nanoparticles from Free Drug: After synthesis, centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated 17-AAG.
-
Analyze Supernatant: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to accurately measure the concentration of 17-AAG in the supernatant.[2]
-
Calculate DL% and EE%: The amount of encapsulated drug is the initial amount of drug used minus the amount of free drug in the supernatant. The formulas are as follows:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
-
In Vitro Studies
-
Question: My in vitro cytotoxicity assay (e.g., MTT assay) results for 17-AAG loaded nanoparticles are not showing a significant difference compared to the free drug. Why might this be?
-
Answer: While nanocarriers can enhance drug delivery, several factors might lead to comparable in vitro cytotoxicity to the free drug:
-
Slow Drug Release: If the nanocarrier releases 17-AAG very slowly, the concentration of the active drug reaching the cancer cells within the timeframe of the assay (e.g., 24-72 hours) might not be significantly higher than that of the free drug. You may need to perform the assay at later time points or use a formulation with a faster release profile for in vitro studies.
-
Cellular Uptake: The efficiency of nanoparticle uptake by the specific cancer cell line you are using can vary. If the uptake is slow or inefficient, the intracellular concentration of 17-AAG may not be substantially enhanced compared to the free drug, which can often diffuse across the cell membrane. Consider performing cellular uptake studies using fluorescently labeled nanoparticles to confirm internalization.
-
Assay Interference: Some nanoparticles can interfere with the colorimetric readout of viability assays like MTT. It is crucial to include a "nanoparticle only" (no drug) control to assess any inherent cytotoxicity of the nanocarrier itself and to check for interference with the assay reagents.[3]
-
-
Data Presentation
The following tables summarize quantitative data from various studies on 17-AAG nanocarriers for easy comparison. Note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Physicochemical Properties of 17-AAG Loaded Nanocarriers
| Nanocarrier Type | Polymer/Material | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Nanoparticles | PLGA | 297.2 | 0.129 | - | [2] |
| Nanoparticles | PLGA | 489.0 | 0.33 | - | [2] |
| Nanoparticles | Poly-ε-caprolactone | - | - | -35 ± 3.69 | [4] |
| Nanoparticles | β-cyclodextrin | 30-65 | - | - | [5] |
| Liposomes | - | < 200 | 0.295 | +22.6 | [6] |
Table 2: Drug Loading and Encapsulation Efficiency of 17-AAG Nanocarriers
| Nanocarrier Type | Polymer/Material | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | PLGA | - | 19.35 (supernatant method) | [2] |
| Nanoparticles | PLGA | - | 31.60 (filter/column method) | [2] |
| Nanoparticles | Poly-ε-caprolactone | 0.92 ± 0.06 | 97.83 ± 0.01 | [4] |
| Liposomes | - | - | 99 | [6] |
Table 3: In Vitro Cytotoxicity (IC50) of 17-AAG Formulations
| Cell Line | Formulation | Incubation Time (h) | IC50 (µg/mL) | Reference |
| T47D | Free 17-AAG | 24 | 82 | [5] |
| T47D | β-cyclodextrin-17AAG | 24 | 69 | [5] |
| T47D | Free 17-AAG | 48 | 46 | [5] |
| T47D | β-cyclodextrin-17AAG | 48 | 35 | [5] |
| T47D | Free 17-AAG | 72 | 35 | [5] |
| T47D | β-cyclodextrin-17AAG | 72 | 24 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of 17-AAG nanocarriers.
1. Preparation of 17-AAG Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This protocol is adapted from a method used for the encapsulation of a hydrophilic drug, which can be modified for hydrophobic drugs like 17-AAG by using a single emulsion method. The following is a generalized single emulsion protocol.
-
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
17-AAG
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable stabilizer
-
Deionized water
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and 17-AAG (e.g., 10 mg) in an organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer (e.g., 1% w/v PVA in 20 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication for a defined period (e.g., 2-5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and then freeze-dried.
-
2. Characterization of Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are typically measured using Dynamic Light Scattering (DLS).
-
Procedure:
-
Resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).[1]
-
-
-
Morphology:
-
The shape and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure (for TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.
-
Image the grid using a TEM.
-
-
3. In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
17-AAG loaded nanoparticles, free 17-AAG, and empty nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free 17-AAG, 17-AAG loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway
Caption: HSP90 signaling pathway and the inhibitory action of 17-AAG.
Experimental Workflow
Caption: Experimental workflow for 17-AAG nanocarrier synthesis and evaluation.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. Optimising PLGA-PEG Nanoparticle Size and Distribution for Enhanced Drug Targeting to the Inflamed Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. scispace.com [scispace.com]
- 6. Encapsulation of the HSP-90 Chaperone Inhibitor 17-AAG in Stable Liposome Allow Increasing the Therapeutic Index as Assessed, in vitro, on Leishmania (L) amazonensis Amastigotes-Hosted in Mouse CBA Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
17-AAG vs. 17-DMAG: A Comparative Efficacy Guide in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent HSP90 inhibitors, 17-AAG (Tanespimycin) and its water-soluble analog, 17-DMAG (Alvespimycin), in the context of breast cancer cell lines. The information presented is collated from preclinical research to aid in the evaluation and selection of these compounds for further investigation.
Executive Summary
Both 17-AAG and 17-DMAG are potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By inhibiting HSP90, these compounds trigger the degradation of key drivers of cancer cell proliferation and survival, including HER2, EGFR, and Akt. Preclinical studies in various breast cancer cell lines demonstrate that both agents exhibit significant anti-proliferative and pro-apoptotic effects. Notably, the water-soluble derivative, 17-DMAG, has been shown to have equal or superior efficacy compared to 17-AAG in several breast cancer models.[1][2]
Data Presentation: Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for 17-AAG and 17-DMAG in various breast cancer cell lines as reported in the scientific literature.
Table 1: Head-to-Head Comparison of GI50 Values (µM) in Breast Cancer Cell Lines
| Cell Line | 17-AAG (48h) | 17-DMAG (48h) | 17-AAG (72h) | 17-DMAG (72h) | Reference |
| MCF-7 | 2.01 ± 0.18 | 1.89 ± 0.11 | 0.89 ± 0.09 | 0.81 ± 0.07 | [1][2] |
| SKBR-3 | 1.56 ± 0.11 | 1.49 ± 0.13 | 0.78 ± 0.08 | 0.71 ± 0.06 | [1][2] |
| MDA-MB-231 | 1.88 ± 0.15 | 1.21 ± 0.10 | 0.91 ± 0.09 | 0.55 ± 0.05 | [1][2] |
GI50: The concentration for 50% of maximal inhibition of cell proliferation.
Table 2: IC50 Values of 17-AAG and 17-DMAG from Various Studies
| Drug | Cell Line | IC50 (nM) | Reference |
| 17-AAG | JIMT-1 | 10 | [3] |
| SKBR-3 | 70 | [3] | |
| 17-DMAG | SKBR3 | 29 (GI50) | |
| BT474 | 16 (GI50) | ||
| LR-SKBR3 | 619 | ||
| LR-BT474 | 103 |
Mechanism of Action and Apoptosis Induction
Both 17-AAG and 17-DMAG function by binding to the ATP pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity. This leads to the proteasomal degradation of HSP90 client proteins that are critical for breast cancer cell signaling pathways.
A direct comparative study has shown that both 17-AAG and 17-DMAG induce apoptosis in MCF-7, SKBR-3, and MDA-MB-231 breast cancer cell lines, as evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) at a concentration of 1 µM.[1][2] While this study provides qualitative evidence of apoptosis, other studies have quantified the apoptotic response to these inhibitors. For instance, treatment of MCF-7 and MDA-MB-231 cells with increasing concentrations of 17-AAG (10, 15, and 20 µM) resulted in a dose-dependent increase in the percentage of apoptotic cells.[4] Similarly, 17-DMAG has been shown to induce a significant, dose-dependent increase in apoptotic cells in other cancer types.[5]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 17-AAG or 17-DMAG. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Cells are treated with 17-AAG or 17-DMAG for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., HER2, Akt, cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HSP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase-3 Activity Assay
-
Sample Preparation: Cells are treated with the HSP90 inhibitors, and cell lysates are prepared as described for Western blotting.
-
Assay Reaction: A colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC) is added to the cell lysates in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspase-3.
-
Measurement: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader. The caspase-3 activity is proportional to the signal generated.
Mandatory Visualizations
Signaling Pathway of HSP90 Inhibition
Caption: HSP90 inhibition by 17-AAG/17-DMAG disrupts key oncogenic signaling pathways.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the in vitro efficacy of 17-AAG and 17-DMAG.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Tumor Response to 17-AAG: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG) has shown promise in preclinical and clinical settings for the treatment of various malignancies. A key challenge in its clinical development is the identification of reliable biomarkers to predict tumor response and select patients who are most likely to benefit. This guide provides a comparative overview of potential biomarkers for 17-AAG, summarizing quantitative data from preclinical and clinical studies, detailing experimental protocols for biomarker assessment, and illustrating key signaling pathways and experimental workflows.
Quantitative Biomarker Performance Data
The predictive value of various biomarkers for 17-AAG response has been evaluated in a range of cancer types and experimental models. The following tables summarize key quantitative findings to facilitate a comparison of their potential utility.
Preclinical In Vitro Data: Cell Line Sensitivity to 17-AAG
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro. The tables below highlight the differential sensitivity of various cancer cell lines to 17-AAG, which can be correlated with the expression of specific biomarkers.
Table 1: IC50 Values of 17-AAG in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Key Associated Biomarker(s) | Reference(s) |
| Lung Adenocarcinoma | H1975 | 1.258 - 6.555 | EGFR Mutant | [1] |
| Lung Adenocarcinoma | H1437 | 1.258 - 6.555 | Not Specified | [1] |
| Lung Adenocarcinoma | H1650 | 1.258 - 6.555 | Not Specified | [1] |
| Lung Adenocarcinoma | HCC827 | 26.255 - 87.733 | EGFR Mutant (more resistant) | [1] |
| Lung Adenocarcinoma | H2009 | 26.255 - 87.733 | Not Specified | [1] |
| Lung Adenocarcinoma | Calu-3 | 26.255 - 87.733 | Not Specified | [1] |
| Breast Cancer | JIMT-1 | 10 | HER2+ (Trastuzumab resistant) | [2] |
| Breast Cancer | SKBR-3 | 70 | HER2+ (Trastuzumab sensitive) | [2] |
| Prostate Cancer | LNCaP, LAPC-4, DU-145, PC-3 | 25 - 45 | Androgen Receptor | [3] |
| Gallbladder Cancer | G-415 | Not specified, but potent | EGFR, AKT, phospho-AKT, phospho-ERK, Cyclin D1 | [4] |
| Gallbladder Cancer | Gb-d1 | Not specified, but potent | EGFR, AKT, phospho-AKT, phospho-ERK, Cyclin D1 | [4] |
Preclinical In Vivo Data: Tumor Growth Inhibition in Xenograft Models
The efficacy of 17-AAG in vivo is often assessed by its ability to inhibit tumor growth in animal models. This data provides a preclinical validation of in vitro findings.
Table 2: Efficacy of 17-AAG in Human Cancer Xenograft Models
| Cancer Type | Xenograft Model | 17-AAG Dose & Schedule | Tumor Growth Inhibition | Key Biomarker Correlates | Reference(s) |
| Gallbladder Cancer | G-415 | 25 mg/kg, i.p., 5 days/week for 4 weeks | 69.6% reduction in tumor size | Decrease in phospho-AKT | [4] |
| Prostate Cancer (androgen-dependent) | CWR22 | ~50 mg/kg | 67% | Decline in AR, HER2, HER3, and Akt expression | [3] |
| Prostate Cancer (androgen-independent) | CWR22R | ~50 mg/kg | 80% | Decline in AR, HER2, HER3, and Akt expression | [3] |
| Prostate Cancer (androgen-independent) | CWRSA6 | ~50 mg/kg | 68% | Decline in AR, HER2, HER3, and Akt expression | [3] |
| Lung Cancer (EGFR mutant) | H3255 | 75 mg/kg, 3 times/week | Significant growth delay | Mutant EGFR expression | [5] |
| Lung Cancer (EGFR mutant) | H1650 | 75 mg/kg, 3 times/week | Growth inhibition | Mutant EGFR expression | [5] |
| Lung Cancer (EGFR mutant) | H1975 | 75 mg/kg, 3 times/week | Growth inhibition | Mutant EGFR expression | [5] |
Clinical Trial Data: Patient Response to 17-AAG
Clinical trials provide the most direct evidence of a biomarker's utility in predicting patient response to 17-AAG.
Table 3: Clinical Response to 17-AAG in Patients with Advanced Cancer
| Cancer Type | Trial Phase | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Biomarker | Reference(s) |
| HER2+ Metastatic Breast Cancer | Phase II | Progressing on Trastuzumab | 17-AAG (450 mg/m²) + Trastuzumab | 22% | 59% | HER2 Amplification | Not directly cited |
| Hormone-Refractory Metastatic Prostate Cancer | Phase II | At least one prior systemic therapy | 17-AAG (300 mg/m²) weekly | No PSA response | Not Applicable | Androgen Receptor | [6] |
| Advanced Solid Tumors | Phase I | Various | Dose escalation | Not the primary endpoint | Not Applicable | Induction of Hsp70, down-regulation of Akt and Raf-1 in PBMCs | [7] |
Key Biomarkers and Their Rationale
Several classes of biomarkers have been investigated for their potential to predict response to 17-AAG.
-
HSP90 Client Proteins: The most direct biomarkers are the client proteins that rely on HSP90 for their stability and function. The rationale is that tumors addicted to a specific HSP90 client oncoprotein will be particularly sensitive to 17-AAG-induced degradation of that protein.
-
HER2 (ErbB2): Overexpression of this receptor tyrosine kinase is a key driver in a subset of breast cancers. Preclinical and clinical data strongly suggest that HER2 amplification is a robust predictor of response to 17-AAG, especially in combination with other HER2-targeted therapies.
-
Raf-1 and Akt: These are key components of the MAPK/ERK and PI3K/Akt signaling pathways, respectively, which are crucial for cell proliferation and survival. Degradation of Raf-1 and Akt following 17-AAG treatment can be used as a pharmacodynamic biomarker of target engagement.
-
Androgen Receptor (AR): In prostate cancer, AR is a critical driver of tumor growth, and its stability is dependent on HSP90.
-
-
Secreted Proteins: Measuring biomarkers in peripheral blood offers a non-invasive approach to monitor treatment response.
-
Insulin-like Growth Factor Binding Protein-2 (IGFBP-2): The secretion of IGFBP-2 is regulated by the PI3K/Akt pathway. Inhibition of HSP90 leads to Akt degradation, which in turn reduces IGFBP-2 secretion.
-
HER-2 Extracellular Domain (ECD): The ECD of HER-2 can be shed from the cell surface and detected in the serum. A decrease in serum HER-2 ECD levels may reflect the degradation of the full-length receptor in the tumor.
-
-
Proteomic Profiles: High-throughput proteomic approaches can identify novel protein signatures associated with sensitivity or resistance to 17-AAG. Studies in lung adenocarcinoma cell lines have identified proteins such as lactate dehydrogenase B (LDHB) and DNA topoisomerase 1 (TOP1) as being associated with sensitivity and resistance, respectively, to geldanamycin derivatives.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of these biomarkers. Below are outlines of key experimental protocols.
Western Blot Analysis for HSP90 Client Protein Degradation
This protocol is used to quantify the reduction of HSP90 client proteins like Raf-1 and Akt in tumor cells or peripheral blood mononuclear cells (PBMCs) following 17-AAG treatment.
-
Sample Preparation:
-
Cells: Treat cells with the desired concentration of 17-AAG for a specified time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Tumor Tissue/PBMCs: Homogenize tissue or lyse PBMCs in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Raf-1, anti-Akt, anti-Hsp70) and a loading control (e.g., anti-Actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Biomarkers
This protocol is for the quantification of secreted proteins like IGFBP-2 and HER-2 ECD in patient serum or plasma.
-
Plate Preparation:
-
Use a pre-coated 96-well plate with a capture antibody specific for the target protein (e.g., anti-IGFBP-2).
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant protein.
-
Add standards, controls, and patient samples (appropriately diluted) to the wells.
-
Incubate for a specified time (e.g., 2 hours) at room temperature.
-
-
Washing and Detection Antibody Incubation:
-
Wash the wells several times with wash buffer.
-
Add a biotinylated detection antibody and incubate for a specified time (e.g., 1-2 hours).
-
-
Enzyme Conjugate and Substrate Incubation:
-
Wash the wells.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add a colorimetric substrate (e.g., TMB) and incubate until color develops.
-
-
Measurement and Analysis:
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the target protein in the samples by interpolating from the standard curve. Commercially available ELISA kits provide detailed, optimized protocols.[8][9][10][11][12]
-
iTRAQ-Based Proteomic Analysis for Biomarker Discovery
Isobaric tags for relative and absolute quantitation (iTRAQ) is a powerful method for identifying proteins that are differentially expressed between 17-AAG-sensitive and -resistant cells.
-
Protein Extraction and Digestion:
-
Lyse cells from sensitive and resistant lines and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
iTRAQ Labeling:
-
Label the peptide digests from each cell line with a different iTRAQ reagent (e.g., 4-plex or 8-plex).
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples.
-
Fractionate the pooled sample using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides, generating sequence information and releasing the iTRAQ reporter ions.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and proteins from the MS/MS spectra.
-
Quantify the relative abundance of each protein between the sensitive and resistant lines based on the intensity of the iTRAQ reporter ions.
-
Perform statistical analysis to identify significantly differentially expressed proteins.[13][14][15][16][17]
-
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can help to visualize the complex biological pathways and experimental processes involved in biomarker discovery for 17-AAG.
Caption: Mechanism of 17-AAG action on HSP90 and its client proteins.
Caption: General workflow for biomarker discovery and validation for 17-AAG.
References
- 1. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human IGFBP-2 ELISA - Quantikine DGB200: R&D Systems [rndsystems.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. content.abcam.com [content.abcam.com]
- 11. alpco.com [alpco.com]
- 12. Human IGFBP-2(Insulin-like growth factor-binding protein 2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) < Proteomics [medicine.yale.edu]
- 17. researchgate.net [researchgate.net]
17-AAG: A Comparative Analysis of Single Agent vs. Combination Therapy Efficacy
An in-depth guide for researchers and drug development professionals on the therapeutic potential of the HSP90 inhibitor, 17-AAG (Tanespimycin), as a monotherapy and in combination with other anti-cancer agents.
Introduction
17-allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of geldanamycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][3][4][5] By inhibiting HSP90, 17-AAG triggers the degradation of these oncoproteins, leading to a multi-pronged attack on cancer cells.[1][3] This guide provides a comprehensive comparison of the efficacy of 17-AAG as a single agent versus its use in combination with other cancer therapies, supported by experimental data and detailed protocols.
Mechanism of Action of 17-AAG
17-AAG binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[3][4] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[3] Key HSP90 client proteins involved in oncogenesis include HER2, Raf-1, Akt, mutant p53, and androgen receptor.[6][7] The simultaneous degradation of multiple oncogenic drivers makes HSP90 inhibition an attractive therapeutic strategy.[1]
Efficacy of 17-AAG as a Single Agent
Preclinical studies have demonstrated the anti-tumor activity of 17-AAG across a range of cancer cell lines and xenograft models.[3][8][9] However, clinical trials of 17-AAG as a monotherapy have shown modest efficacy.[5][7]
Preclinical Data
| Cell Line/Model | Cancer Type | Key Findings | Reference |
| IMR-32 & SK-N-SH | Neuroblastoma | Significantly inhibited cellular proliferation and viability at 72 and 96 hours post-treatment with 0.5 and 1 µM doses.[3] Increased apoptosis.[3] | [3] |
| G-415 & GB-d1 | Gallbladder Cancer | Reduced cell viability and migration. Promoted G2/M cell cycle arrest and apoptosis.[8] In vivo, 17-AAG reduced tumor size by 69.6% compared to control.[8] | [8] |
| HCT116 | Colon Carcinoma | Induced BAX-dependent apoptosis.[4] Primarily cytostatic antiproliferative effect.[4] | [4] |
| Prostate Cancer Xenografts | Prostate Cancer | Dose-dependent inhibition of androgen-dependent and -independent tumor growth.[6] | [6] |
Clinical Data
Phase I trials established the safety profile of 17-AAG, with hepatotoxicity being a dose-limiting toxicity.[7] In a Phase II trial in patients with hormone-refractory metastatic prostate cancer, no objective responses were observed.[9]
Efficacy of 17-AAG in Combination Therapy
The rationale for combining 17-AAG with other anticancer agents is to enhance therapeutic efficacy and potentially overcome resistance.[10] Combination strategies have shown more promising results compared to 17-AAG monotherapy.
Combination with Targeted Therapy: Trastuzumab
The combination of 17-AAG with the anti-HER2 antibody trastuzumab has been investigated in HER2-positive breast cancer, as HER2 is a sensitive client protein of HSP90.[11]
| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Phase II | HER2-positive metastatic breast cancer progressing on trastuzumab | 17-AAG (450 mg/m²) weekly + Trastuzumab | Overall Response Rate: 22%Clinical Benefit Rate: 59%Median Progression-Free Survival: 6 monthsMedian Overall Survival: 17 months | [11][12][13] |
Combination with Radiation Therapy
Preclinical studies have shown that 17-AAG can act as a radiosensitizer, enhancing the efficacy of radiation therapy.[5][14][15]
| Study Type | Cancer Model | Key Findings | Reference |
| In vitro & In vivo | Human Glioma Cell Lines & Intracranial Tumors | 17-AAG synergized with radiation to inhibit tumor growth.[5] | [5] |
| In vitro & In vivo | Human Lung Cancer Cells | Combination of 17-AAG and heavy-ion irradiation provided effective tumor control.[16] | [16] |
| In vitro | Colorectal Cancer Cells | Triple combination of irinotecan, 17-AAG, and radiation showed the highest effect on inducing apoptosis.[17] | [17] |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Cancer Cell Line\nCulture"]; "Treatment" [label="Treatment with:\n1. 17-AAG (Single Agent)\n2. Combination Agent\n3. 17-AAG + Combination"]; "Proliferation_Assay" [label="Cell Proliferation Assay\n(e.g., MTT, SRB)"]; "Apoptosis_Assay" [label="Apoptosis Assay\n(e.g., Annexin V, Caspase Activity)"]; "Western_Blot" [label="Western Blot Analysis\n(HSP90 client proteins)"]; "In_Vivo_Study" [label="In Vivo Xenograft Model"]; "Tumor_Measurement" [label="Tumor Volume Measurement"]; "Data_Analysis" [label="Data Analysis and\nStatistical Comparison"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture"; "Cell_Culture" -> "Treatment"; "Treatment" -> "Proliferation_Assay"; "Treatment" -> "Apoptosis_Assay"; "Treatment" -> "Western_Blot"; "Proliferation_Assay" -> "Data_Analysis"; "Apoptosis_Assay" -> "Data_Analysis"; "Western_Blot" -> "Data_Analysis"; "Cell_Culture" -> "In_Vivo_Study"; "In_Vivo_Study" -> "Treatment"; "Treatment" -> "Tumor_Measurement" [label="In Vivo Treatment", style=dashed]; "Tumor_Measurement" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 17-AAG alone, the combination agent alone, or both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., HER2, Akt, Raf-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, 17-AAG alone, combination agent alone, 17-AAG + combination agent). Administer the treatments via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
References
- 1. clltopics.org [clltopics.org]
- 2. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab. [vivo.weill.cornell.edu]
- 14. Effects of a combined treatment regimen consisting of Hsp90 inhibitor DS-2248 and radiation in vitro and in a tumor mouse model - Kondo - Translational Cancer Research [tcr.amegroups.org]
- 15. Hsp90 inhibitor is a good candidate for effective combination therapy with carbon ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The combination of Hsp90 inhibitor 17AAG and heavy-ion irradiation provides effective tumor control in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Radiotherapy in Combination With Irinotecan and 17-AAG on Bcl-2 and Caspase 3 Gene Expression in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 17-AAG Induced HSP72 as a Response Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Heat Shock Protein 72 (HSP72) induction as a pharmacodynamic biomarker for the HSP90 inhibitor 17-AAG (Tanespimycin) against other potential response markers. The information presented is supported by experimental data to aid researchers in selecting the most appropriate biomarkers for preclinical and clinical studies.
Introduction to 17-AAG and HSP90 Inhibition
17-AAG is a derivative of the natural product geldanamycin and functions as a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival. By binding to the ATP-binding pocket in the N-terminal domain of HSP90, 17-AAG disrupts the chaperone cycle, leading to the ubiquitin-proteasomal degradation of these client proteins. This pleiotropic effect on multiple oncogenic pathways makes HSP90 an attractive target for cancer therapy.
A key cellular response to HSP90 inhibition is the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins, most notably HSP72. This induction of HSP72 has been widely adopted as a biomarker for target engagement of HSP90 inhibitors like 17-AAG.
HSP72 Induction as a Response Marker
The induction of HSP72 is a robust and consistent indicator of HSP90 inhibition by 17-AAG. Upon 17-AAG binding to HSP90, HSF1 is released, trimerizes, and translocates to the nucleus to initiate the transcription of HSP70 genes. This response has been validated in both preclinical models and clinical trials.
Advantages:
-
High Sensitivity: A significant increase in HSP72 levels can be observed at concentrations of 17-AAG that cause cancer cell growth inhibition.
-
Broad Applicability: HSP72 induction occurs across various cancer cell types treated with 17-AAG.
-
Validated in Clinical Trials: Measurement of HSP72 induction in peripheral blood mononuclear cells (PBMCs) and tumor biopsies has been successfully used as a pharmacodynamic marker in clinical studies.
Limitations:
-
Indirect Marker: HSP72 induction is a downstream consequence of HSF1 activation and does not directly measure the degradation of oncogenic client proteins.
-
Cytoprotective Role: HSP72 itself has anti-apoptotic functions, which could potentially counteract the cytotoxic effects of HSP90 inhibition.
Alternative Response Markers for 17-AAG
Several alternative biomarkers have been investigated to assess the biological activity of 17-AAG. These can be broadly categorized into the degradation of HSP90 client proteins and other downstream molecular changes.
HSP90 Client Protein Degradation
The primary mechanism of action of 17-AAG is the degradation of HSP90 client proteins. Therefore, monitoring the levels of these proteins provides a direct assessment of drug efficacy. Commonly evaluated client proteins include:
-
HER2 (ErbB2): A receptor tyrosine kinase overexpressed in some breast cancers and a sensitive client of HSP90.
-
Raf-1: A serine/threonine-protein kinase involved in the MAPK/ERK signaling pathway.
-
CDK4: A cyclin-dependent kinase that plays a crucial role in cell cycle progression.
-
AKT: A serine/threonine-protein kinase that promotes cell survival and growth.
-
p-ERK and p-AKT: The phosphorylated, active forms of these kinases are also sensitive indicators of HSP90 inhibition.
Advantages:
-
Direct Mechanism of Action: Measures the intended therapeutic effect of 17-AAG.
-
Clinical Relevance: The degradation of key oncoproteins is directly linked to the anti-tumor activity of the drug.
Limitations:
-
Variable Sensitivity: Different client proteins exhibit varying sensitivity to HSP90 inhibition, and their expression levels can differ between tumor types.
-
Requirement for Tumor Biopsies: Measuring intracellular client proteins often necessitates invasive tumor biopsies.
Secreted Biomarkers
To overcome the need for invasive biopsies, researchers have explored secreted proteins as surrogate markers of 17-AAG activity.
-
IGFBP-2 (Insulin-like Growth Factor-Binding Protein 2): Secretion of this protein is regulated by the PI3K/AKT pathway, and its levels decrease upon HSP90 inhibition.
-
HER-2 ECD (Extracellular Domain): The shed extracellular domain of HER-2 found in circulation can be a sensitive serum marker for HSP90 inhibitor activity.
Advantages:
-
Non-invasive: Can be measured in patient serum or plasma, allowing for repeated monitoring.
-
Potential for Early Response Assessment: Changes in secreted biomarkers may precede tumor shrinkage.
Limitations:
-
Indirect Measurement: These markers are downstream of client protein degradation and may be influenced by other biological factors.
-
Clinical Validation Ongoing: While promising, the clinical utility of these markers is still under extensive investigation.
Quantitative Comparison of Biomarkers
The following table summarizes the performance of HSP72 induction compared to key alternative biomarkers based on available preclinical and clinical data.
| Biomarker | Method of Detection | Sensitivity | Time to Onset | Correlation with Clinical Response | Advantages | Disadvantages |
| HSP72 Induction | Western Blot, ELISA | High | 4-8 hours | Correlated in some studies | Robust induction, validated in PBMCs | Indirect marker, cytoprotective role |
| HER2 Degradation | Western Blot, IHC | High (in HER2+ tumors) | 8-24 hours | Strongly Correlated | Direct measure of oncoprotein degradation | Limited to HER2+ tumors, requires biopsy |
| Raf-1 Degradation | Western Blot | Moderate | 8-24 hours | Variable | Direct measure of pathway inhibition | Less sensitive than HER2, requires biopsy |
| CDK4 Degradation | Western Blot | Moderate | 8-24 hours | Variable | Direct measure of cell cycle inhibition | Requires biopsy |
| p-Akt / p-ERK Inhibition | Western Blot | High | 2-8 hours | Correlated | Early indicator of signaling inhibition | Transient, requires biopsy |
| IGFBP-2 (secreted) | ELISA | High | 24-48 hours | Promising | Non-invasive (serum/plasma) | Indirect, influenced by other factors |
| HER-2 ECD (secreted) | ELISA | High (in HER2+ patients) | 24-48 hours | Promising | Non-invasive (serum/plasma) | Limited to HER2+ patients |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for HSP72 and Client Proteins
This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with desired concentrations of 17-AAG for specified time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HSP72, anti-HER2, anti-Raf-1, anti-CDK4, anti-p-Akt, anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
ELISA for Secreted Biomarkers (IGFBP-2, HER-2 ECD)
This is a general protocol for a sandwich ELISA.
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for the target protein (e.g., anti-IGFBP-2 or anti-HER-2 ECD) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add standards and samples (serum, plasma, or cell culture supernatant) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for the target protein and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Signal Development and Measurement:
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate protein concentrations based on the standard curve.
-
Signaling Pathways and Experimental Workflows
HSP90 Inhibition and Cellular Response Pathway
Caption: HSP90 inhibition by 17-AAG leads to client protein degradation and HSP72 induction.
Experimental Workflow for Biomarker Validation
A Comparative Guide to the Synergistic Anti-Cancer Effects of 17-AAG with Paclitaxel and Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the Hsp90 inhibitor, 17-AAG, with the microtubule-stabilizing agent, paclitaxel, and the mTOR inhibitor, rapamycin. The information presented herein is compiled from preclinical studies and is intended to inform further research and development in combination cancer therapies.
Executive Summary
The combination of 17-AAG, paclitaxel, and rapamycin has demonstrated significant synergistic cytotoxicity and anti-tumor activity in various cancer cell lines, including breast, lung, ovarian, and prostate cancer.[1][2][3] This synergy is primarily attributed to the multi-targeted disruption of key oncogenic signaling pathways, particularly the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[1][2][3] The three-drug combination, sometimes formulated as a nanomicellar product called Triolimus, has shown potent synergistic effects with combination indices (CI) significantly less than 0.5 in vitro.[2] Furthermore, this combination has been shown to be more effective than two-drug combinations or monotherapy in inhibiting tumor growth and inducing apoptosis in vivo.[2][3]
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from various studies, highlighting the enhanced efficacy of the combination therapies.
Table 1: Synergistic Cytotoxicity of 17-AAG, Paclitaxel, and Rapamycin Combinations
| Cancer Cell Line | Drug Combination | Key Findings | Combination Index (CI) | Reference |
| A549 (Lung) | Paclitaxel + Rapamycin + 17-AAG | Potent synergistic cytotoxicity. | < 0.5 | [2] |
| MDA-MB-231 (Breast) | Paclitaxel + Rapamycin + 17-AAG | Potent synergistic cytotoxicity. | < 0.5 | [2] |
| A549 (Lung) | Paclitaxel + 17-AAG | Antagonistic effect. | > 1 | [2] |
| MDA-MB-231 (Breast) | Paclitaxel + 17-AAG | Modestly synergistic. | < 1 | [2] |
| IGROV-1 (Ovarian) | Paclitaxel + 17-AAG | Synergy observed in cells with high p-AKT. | 0.50 | [4] |
| SKOV-3 (Ovarian) | Paclitaxel + 17-AAG | Synergy observed in cells with high p-AKT and ERBB2 overexpression. | 0.53 | [4] |
| CH1 (Ovarian) | Paclitaxel + 17-AAG | Antagonism observed in cells with moderate p-AKT. | 3.0 | [4] |
| MM.1S (Multiple Myeloma) | Rapamycin + 17-AAG | Greater than additive cytotoxic effect. At 24 hrs, 20nM rapamycin showed 35% inhibition, 1µM 17-AAG showed 65% inhibition, and the combination showed 90% inhibition. | Not explicitly stated, but data suggests synergy. | [5] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment | Key Findings | Reference |
| A549 (Lung) | Triolimus (Paclitaxel + Rapamycin + 17-AAG) | Significantly more potent tumor growth inhibition compared to paclitaxel-containing micelles. | [3] |
| MDA-MB-231 (Breast) | Triolimus (Paclitaxel + Rapamycin + 17-AAG) | Resulted in tumor cures. | [3] |
| SKOV-3 (Ovarian) | Paclitaxel/17-AAG-loaded micelles | Near-complete arrest of tumor growth. | [6] |
Mechanistic Insights: Signaling Pathway Interactions
The synergistic activity of this drug combination stems from its ability to simultaneously inhibit multiple, often interconnected, signaling pathways that are critical for cancer cell survival, proliferation, and resistance to therapy.
References
- 1. agscientific.com [agscientific.com]
- 2. Anti-tumor Activity of Triolimus: A Novel Multi-Drug Loaded Micelle Containing Paclitaxel, Rapamycin and 17-AAG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of Triolimus: a novel multidrug-loaded micelle containing Paclitaxel, Rapamycin, and 17-AAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Combined Delivery of Paclitaxel and Tanespimycin via Micellar Nanocarriers: Pharmacokinetics, Efficacy and Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsp90 Inhibitors: IPI-504 vs. 17-AAG
A detailed analysis of the potency, mechanism of action, and experimental evaluation of two prominent Hsp90 inhibitors, IPI-504 (Retaspimycin Hydrochloride) and 17-AAG (Tanespimycin), for researchers and drug development professionals.
This guide provides a comprehensive comparison of IPI-504 and its parent compound, 17-AAG, two critical inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, making it a key target in cancer therapy. While both compounds share a common mechanism of action, differences in their physicochemical properties and potency have significant implications for their clinical and research applications.
Executive Summary
IPI-504, the hydroquinone hydrochloride salt of 17-AAG, was developed to overcome the poor aqueous solubility of 17-AAG.[1][2][3] In vivo, IPI-504 and 17-AAG exist in a dynamic equilibrium, readily interconverting through oxidation and reduction reactions.[1][3][4][5] Biochemically, IPI-504 has demonstrated a modestly higher potency in binding to Hsp90 in some studies.[1][4] However, in cellular assays, the two compounds often exhibit comparable potencies, with IC50 values in the nanomolar range across a variety of cancer cell lines.[1][4][6][7] This guide will delve into the quantitative data supporting these observations, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Potency Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for IPI-504 and 17-AAG in various cancer cell lines, as reported in the scientific literature. These values are crucial indicators of the compounds' potency in inhibiting cancer cell growth and proliferation.
Table 1: IC50 Values of IPI-504 and 17-AAG in Lung Adenocarcinoma Cell Lines
| Cell Line | IPI-504 (nM) | 17-AAG (nM) |
| H1437 | 3.473 | Not Reported in Source |
| H1650 | 3.764 | 6.554 |
| H358 | 4.662 | Not Reported in Source |
| H1975 | 12.750 | 1.258 |
| HCC827 | 17.145 | 26.255 |
| H3122 | 28.371 | 26.165 |
| H2009 | 33.833 | 43.198 |
| Calu-3 | 43.295 | 87.733 |
| H2228 | 46.340 | 10.888 |
Data sourced from a study on biomarkers of response to Hsp90 inhibitors in lung adenocarcinoma.[6]
Table 2: EC50 Values of IPI-504 and 17-AAG in Multiple Myeloma Cell Lines
| Cell Line | IPI-504 (nM) | 17-AAG (nM) |
| MM1.S | 307 ± 51 | 306 ± 38 |
| RPMI-8226 | ~200-400 | ~200-400 |
Data for MM1.S and RPMI-8226 cells demonstrate similar potency in affecting cell viability.[1][4][7]
Table 3: Hsp90 Binding Affinity
| Compound | Apparent Affinity (EC50, nM) |
| IPI-504 | 63 ± 13 |
| 17-AAG | 119 ± 23 |
These results from a fluorescence polarization-based competition binding assay suggest IPI-504 has a roughly 2-fold higher binding affinity for Hsp90 than 17-AAG.[1]
Experimental Protocols
Accurate and reproducible assessment of drug potency is paramount in research and development. Below are detailed methodologies for key experiments cited in the comparison of IPI-504 and 17-AAG.
Cell Viability Assay (Alamar Blue Method)
This assay quantitatively measures cell proliferation and viability. It utilizes the redox indicator Alamar Blue (resazurin), which is reduced by metabolically active cells to the fluorescent product, resorufin.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
IPI-504 and 17-AAG stock solutions (dissolved in an appropriate solvent like DMSO)
-
Alamar Blue reagent
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase and seed them in a 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IPI-504 and 17-AAG in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well, typically at 10% of the total volume.
-
Incubation with Reagent: Incubate the plates for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence/absorbance from the values. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Hsp90 Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the affinity of a test compound for Hsp90 by its ability to displace a fluorescently labeled ligand.
Materials:
-
Purified human Hsp90 protein
-
Fluorescently labeled geldanamycin analogue (probe)
-
Assay buffer
-
IPI-504 and 17-AAG
-
Microplates suitable for fluorescence polarization
Procedure:
-
Reaction Setup: In the wells of a microplate, combine the purified Hsp90 protein and the fluorescent probe at fixed concentrations in the assay buffer.
-
Compound Addition: Add varying concentrations of IPI-504 or 17-AAG to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The binding of the test compound to Hsp90 will displace the fluorescent probe, leading to a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the EC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins (e.g., HER2, Akt, c-Raf) following treatment with inhibitors.
Materials:
-
Cancer cell lines
-
IPI-504 and 17-AAG
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with different concentrations of IPI-504 or 17-AAG for a specified time. Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein levels.
Mandatory Visualizations
The following diagrams illustrate the Hsp90 signaling pathway and a typical experimental workflow for evaluating Hsp90 inhibitors.
References
- 1. allevi3d.com [allevi3d.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Comprehensive Handling and Disposal of Antiproliferative Agent-17
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Antiproliferative agent-17 (CAS No. 2882206-08-6) are paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound is recognized for its activity against several cancer cell lines, including prostate (PC-3), colorectal (HCT-116), hepatocellular (HepG-2), cervical (HeLa), and breast (MCF-7) cancers, with IC50 values ranging from 6.90 µM to 16.30 µM.[1] It also demonstrates activity against Gram-positive bacteria.[1] Given its biological activity, it should be handled with the same precautions as other potent cytotoxic compounds.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is crucial to minimize exposure. All work with this compound, especially when handling the solid compound, should be conducted in a designated area with restricted access.
Engineering Controls:
-
Ventilation: A certified chemical fume hood, Class II Biosafety Cabinet (BSC), or a glove box/isolator is mandatory for all weighing and solution preparation activities to prevent inhalation of airborne particles.
-
Enclosed Systems: Use of closed systems for transfers and reactions is highly recommended to minimize the risk of spills and aerosol generation.
Personal Protective Equipment (PPE): A comprehensive PPE protocol is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE Specification | Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body | Disposable, solid-front, back-tying gown made of a low-permeability fabric. | Protects skin and personal clothing from splashes and spills. |
| Eyes | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. Standard safety glasses are not sufficient. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be worn when handling the powder outside of a containment system. | Prevents inhalation of fine particles. |
| Feet | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contamination outside the designated work area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound. The following workflow outlines the key stages from preparation to post-experiment cleanup.
Experimental Protocol Details:
-
Area Preparation: Before commencing any work, clearly demarcate the handling area. Ensure a spill kit rated for cytotoxic compounds is readily accessible.
-
PPE Donning: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, face protection, respirator if needed).
-
Reagent and Equipment Preparation: Gather all necessary sterile labware, solvents, and other reagents. All manipulations should be performed on a disposable, absorbent bench liner.
-
Weighing: Tare a tared weigh boat within the chemical fume hood or BSC. Carefully add the powdered this compound to the weigh boat using a dedicated spatula. Avoid any actions that could create dust.
-
Stock Solution Preparation: Add the solvent to the vessel containing the weighed compound within the fume hood. Ensure the container is securely capped before removing it from the containment system for vortexing or sonication.
-
Experimentation: Carry out the experimental procedures, such as cell culture treatment, with care to avoid splashes and aerosols.
-
Decontamination: Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment. A two-step cleaning process using a detergent followed by a suitable disinfectant (e.g., 70% ethanol) is recommended.
-
Waste Segregation: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, culture plates, bench liners) must be segregated into clearly labeled cytotoxic waste containers.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, face protection, inner gloves, and shoe covers. Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Waste Disposal: Follow the institutional guidelines for the disposal of cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Streams and Disposal Procedures:
-
Solid Waste:
-
Contaminated PPE, labware, and consumables: Place in a dedicated, puncture-proof, and leak-proof container clearly labeled "Cytotoxic Waste" with the biohazard symbol.
-
Unused/Expired Compound: The original container with the unused compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not attempt to wash it down the drain.
-
-
Liquid Waste:
-
Contaminated Media and Buffers: Collect all liquid waste containing this compound in a sealed, shatter-proof container labeled "Cytotoxic Liquid Waste."
-
Stock Solutions: Unused stock solutions should be treated as hazardous chemical waste and disposed of through the institution's environmental health and safety office.
-
General Disposal Guidelines:
-
Never dispose of this compound or its contaminated waste in the regular trash or down the drain.
-
All cytotoxic waste should be incinerated at a high temperature by a licensed hazardous waste disposal company.
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific procedures and to schedule waste pickup.
By adhering to these stringent safety and disposal protocols, researchers can confidently work with this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
